2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid
Description
1H-Indole-3-acetic acid, 2,3-dihydro-3-hydroxy-2-oxo- has been reported in Humulus lupulus with data available.
Properties
IUPAC Name |
2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8(13)5-10(15)6-3-1-2-4-7(6)11-9(10)14/h1-4,15H,5H2,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLHEINWUCSPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440735 | |
| Record name | 1H-Indole-3-acetic acid, 2,3-dihydro-3-hydroxy-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57061-17-3 | |
| Record name | 1H-Indole-3-acetic acid, 2,3-dihydro-3-hydroxy-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid from Isatin: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid, a derivative of isatin (B1672199) with significant interest in medicinal chemistry and drug development. The primary focus of this document is a microwave-assisted approach, which offers a rapid and efficient route to the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile starting material in organic synthesis, serving as a precursor for a wide array of heterocyclic compounds with diverse biological activities. The 3-position of the isatin core is particularly reactive and amenable to nucleophilic addition reactions. The synthesis of 3-substituted-3-hydroxy-2-oxindoles is of particular interest as this structural motif is present in numerous natural products and pharmacologically active molecules.
This guide details the synthesis of this compound from isatin via a decarboxylative condensation reaction with malonic acid. A microwave-assisted protocol is highlighted, which has been shown to be an efficient method for this transformation, leading to high yields in short reaction times.
Reaction Pathway and Mechanism
The synthesis proceeds through a Knoevenagel-type condensation of isatin with malonic acid, catalyzed by a base such as triethylamine. The initial reaction forms a propanedioic acid intermediate. Subsequent decarboxylation, facilitated by microwave irradiation, leads to the formation of the desired this compound.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
The following experimental protocol is based on a microwave-assisted synthesis method which has been demonstrated to be effective.[1][2]
Materials:
-
Isatin (1H-indole-2,3-dione)
-
Malonic acid
-
1,4-Dioxane (pure)
-
Triethylamine
Equipment:
-
Domestic microwave oven (260 W)
-
Reaction vessel suitable for microwave synthesis
-
Standard laboratory glassware for extraction and purification
Procedure:
-
In a suitable reaction vessel, combine isatin (0.88 mmol, 129 mg), malonic acid (1.92 mmol, 0.2 g), 3 mL of pure 1,4-dioxane, and 0.5 mL of triethylamine.[1]
-
Seal the vessel and place it in a domestic microwave oven.
-
Irradiate the reaction mixture at 260 W for 5 minutes.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Perform an appropriate aqueous work-up and extraction procedure to isolate the crude product.
-
The crude product can be further purified by recrystallization or column chromatography to obtain the solid product.
Quantitative Data
The following table summarizes the quantitative data obtained from the microwave-assisted synthesis of this compound.[1]
| Parameter | Value |
| Reactants | |
| Isatin | 129 mg (0.88 mmol) |
| Malonic Acid | 0.2 g (1.92 mmol) |
| 1,4-Dioxane | 3 mL |
| Triethylamine | 0.5 mL |
| Reaction Conditions | |
| Method | Microwave Irradiation (Method A) |
| Power | 260 W |
| Time | 5 min |
| Product | |
| Compound | This compound (3g) |
| Yield (Method A) | 76% (138 mg) |
| Yield (Method B - Conventional) | 70% (127 mg) |
| ¹H NMR (DMSO-d6) | |
| δ 2.96 (d, J = 16.4, 1H) | |
| δ 3.21 (d, J = 16.5, 1H) | |
| δ 6.40 (br. s, 1H) | |
| δ 6.99 (d, J = 8.6, 1H) | |
| δ 8.18 (dd, J = 8.6, J = 2.4, 1H) | |
| δ 8.26 (d, J = 2.2, 1H) | |
| δ 11.00 (s, 1H) |
Experimental Workflow
The logical flow of the experimental procedure is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The microwave-assisted synthesis of this compound from isatin and malonic acid provides a rapid and high-yielding route to this valuable oxindole (B195798) derivative. This method is a significant improvement over conventional heating methods, offering reduced reaction times and comparable or improved yields. The detailed protocol and data presented in this guide should serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
Unveiling a Niche Phytochemical: A Technical Guide to 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid in Hop Bracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid is a recognized natural product found within the bracts of the hop plant (Humulus lupulus L.)[1][2][3][4]. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding this specific indole (B1671886) alkaloid. Due to a scarcity of dedicated research on this compound, this document synthesizes information from related studies to propose a viable framework for its extraction, analysis, and potential biosynthesis. This guide aims to serve as a foundational resource for researchers interested in exploring the chemical and pharmacological properties of this unique phytochemical.
Introduction
The hop plant (Humulus lupulus L.) is renowned for its use in the brewing industry, primarily for the bitter acids and essential oils found in its female inflorescences, or cones. The bracts of these cones are a rich source of a diverse array of secondary metabolites. Among these is the indole alkaloid, this compound. While its presence has been confirmed, detailed quantitative analysis and specific biological activities remain largely unexplored in publicly available literature. This guide addresses this knowledge gap by providing a structured approach for future research and development.
Quantitative Data
Currently, there is a notable absence of published quantitative data detailing the concentration of this compound in hop bracts. To facilitate future research and ensure data comparability, the following table structure is recommended for reporting quantitative findings.
Table 1: Quantitative Analysis of this compound in Hop Bracts
| Hop Cultivar | Plant Part | Extraction Method | Analytical Method | Concentration (µg/g dry weight) | Reference |
| Example: Cascade | Bracts | [Specify Method] | [e.g., LC-MS/MS] | [Insert Value] | [Citation] |
| Example: Centennial | Bracts | [Specify Method] | [e.g., UPLC-QTOF-MS] | [Insert Value] | [Citation] |
Experimental Protocols
The following protocols are proposed based on established methodologies for the isolation and characterization of alkaloids and other phytochemicals from plant matrices. These should be optimized for the specific target compound.
General Experimental Workflow
The overall process for isolating and identifying this compound from hop bracts can be visualized in the following workflow diagram.
Caption: Proposed Experimental Workflow for Isolation.
Detailed Methodologies
3.2.1. Extraction
-
Sample Preparation: Obtain fresh hop bracts, freeze-dry, and grind into a fine powder.
-
Solvent Extraction: Macerate the powdered bracts with 80% methanol or ethanol (B145695) at room temperature with continuous agitation for 24-48 hours. Repeat the extraction process three times.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
3.2.2. Purification
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a water/methanol mixture and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The target compound is expected to be in the more polar fractions.
-
Column Chromatography: Subject the enriched fraction to column chromatography on a silica gel or Sephadex LH-20 column. Elute with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-hexane) to separate the components based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile).
3.2.3. Structure Elucidation
The structure of the purified compound should be confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.
Proposed Biosynthetic Pathway
The biosynthesis of this compound in hops has not been explicitly studied. However, based on the known pathways of indole alkaloid biosynthesis, a hypothetical pathway can be proposed, likely originating from the amino acid tryptophan.
Caption: Hypothetical Biosynthesis from Tryptophan.
This proposed pathway suggests that tryptophan undergoes conversion to indole-3-acetic acid (IAA), a common plant auxin, which is then oxidized to form the target compound. Further enzymatic studies are required to validate this hypothesis.
Concluding Remarks
This compound represents an understudied component of the hop bract metabolome. This technical guide provides a starting point for researchers by outlining potential methodologies for its isolation, characterization, and quantification, as well as a plausible biosynthetic origin. Further investigation into this compound could reveal novel bioactive properties, contributing to the broader understanding of hop phytochemistry and its potential applications in the pharmaceutical and nutraceutical industries.
References
- 1. Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hop (Humulus lupulus L.) Specialized Metabolites: Extraction, Purification, Characterization in Different Plant Parts and In Vitro Evaluation of Anti-Oomycete Activities against Phytophthora infestans [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Lifeasible [lifeasible.com]
"physical and chemical properties of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid"
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical and Physical Properties
This compound, a natural polyphenol, has been identified in sources such as hop bracts (Humulus lupulus L.).[1][2] Its core structure is a hydroxylated oxindole (B195798) moiety with an acetic acid substituent.
General Properties
| Property | Value | Source |
| IUPAC Name | 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetic acid | [3] |
| CAS Number | 57061-17-3 | [3][4] |
| Molecular Formula | C₁₀H₉NO₄ | [3] |
| Molecular Weight | 207.18 g/mol | [3] |
Tabulated Physical and Spectroscopic Data
Table 1: Physical Properties
| Property | Value | Notes | Source |
| Melting Point | 239 °C | From microwave-assisted synthesis. | [5] |
| Solubility | 50 mg/mL in DMSO | Requires sonication. | [1] |
| pKa (Predicted) | ~3-4 for the carboxylic acid, ~9-10 for the enol/hydroxyl group | Predicted based on functional groups. No experimental data found. | N/A |
| Boiling Point | Data not available |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR | (DMSO-d₆, 400 MHz): δ 10.17 (br. s, 1H), 7.27 (d, J = 7.2 Hz, 1H), 7.11-7.17 (m, 1H), 6.86-6.92 (m, 1H), 6.75 (d, J = 7.7 Hz, 1H), 2.61 (d, J = 15.4 Hz, 1H), 2.51 (d, J = 15.9 Hz, 1H) | [5] |
| ¹³C NMR | (DMSO-d₆): δ 178.46, 172.35, 142.21, 132.52, 128.77, 123.76, 121.27, 109.40, 73.23, 45.28 | [5] |
| LC-MS/MS | Precursor [M+H]⁺: 208.06 m/z. Major Fragments: 146.061005, 128.049957, 118.066055, 91.054558, 148.038818 | [3] |
| UV-Vis | Data not available | |
| FT-IR | Data not available |
Experimental Protocols
Detailed, standardized experimental protocols for the analysis of this compound are scarce. The following protocols are based on published synthesis methods and general analytical principles for similar compounds.
Microwave-Assisted Synthesis
A reported method for the synthesis of this compound involves the microwave-assisted condensation of isatin (B1672199) with malonic acid.[5][6]
Materials:
-
1H-indole-2,3-dione (isatin)
-
Malonic acid
-
Dioxane
Procedure:
-
Combine 1H-indole-2,3-dione (1 eq) and malonic acid (2.2 eq) in a microwave reaction vessel.
-
Add dioxane as the solvent, followed by triethylamine (1.5 eq).
-
Seal the vessel and subject it to microwave irradiation. The reaction is reported to be complete within 5-10 minutes at a power of 260 W.[5][6]
-
After cooling, the product can be isolated by extraction and purified, for example, by recrystallization.
The proposed workflow for this synthesis is depicted in the following diagram.
Proposed Analytical Workflow
For the analysis and quantification of this compound, a standard approach would involve High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio would need to be optimized.
Detection:
-
UV detection wavelength should be determined by acquiring a UV spectrum of the pure compound. Based on the oxindole chromophore, a wavelength in the range of 254-280 nm is a reasonable starting point.
Quantification:
-
Quantification can be achieved by creating a calibration curve using standards of known concentrations.
The logical flow for developing such an analytical method is presented below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. 1H-Indole-3-acetic acid, 2,3-dihydro-3-hydroxy-2-oxo- | C10H9NO4 | CID 10488522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:57061-17-3 | this compound | Chemsrc [chemsrc.com]
- 5. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of 3-Hydroxy-2-Oxindole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-hydroxy-2-oxindole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of 3-hydroxy-2-oxindole derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document details the quantitative biological data, experimental methodologies, and underlying mechanisms of action to support further research and drug development in this promising area.
Anticancer Activity: Targeting Key Pathways in Malignancy
3-Hydroxy-2-oxindole derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways implicated in tumor growth, angiogenesis, and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of programmed cell death (apoptosis) through caspase activation.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 3-hydroxy-2-oxindole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4j (a morpholine-substituted di-bromo derivative) | HCT116 (Colorectal Carcinoma) | 9.63 | [1] |
| OVCAR10 (Ovarian Cancer) | 8.56 | [1] | |
| 1205Lu (Melanoma) | 12.22 | [1] | |
| Cisplatin (Reference Drug) | HCT116 (Colorectal Carcinoma) | 12.11 | [1] |
| OVCAR10 (Ovarian Cancer) | 18.22 | [1] | |
| 1205Lu (Melanoma) | 19.01 | [1] | |
| 5-Fluorouracil (Reference Drug) | HCT116 (Colorectal Carcinoma) | 22.26 | [1] |
| OVCAR10 (Ovarian Cancer) | 22.4 | [1] | |
| 1205Lu (Melanoma) | 15.4 | [1] | |
| SH-859 | 786-O (Renal Cell Carcinoma) | 14.3 | |
| SH-763 | 786-O (Renal Cell Carcinoma) | 14.5 | |
| SH-886 | 786-O (Renal Cell Carcinoma) | 16.7 |
Signaling Pathways in Anticancer Activity
VEGFR-2 Signaling Pathway:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2] 3-Hydroxy-2-oxindole derivatives can inhibit VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[3][4]
Caspase-Mediated Apoptosis:
Apoptosis is a regulated process of programmed cell death that is often dysregulated in cancer.[5] 3-Hydroxy-2-oxindole derivatives can induce apoptosis by activating caspases, a family of proteases that execute the cell death program. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of executioner caspases like caspase-3.[6][7]
Antimicrobial and Antifungal Activity
Several 3-hydroxy-2-oxindole derivatives have exhibited promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.
Quantitative Antimicrobial and Antifungal Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected spiro-oxindole derivatives, a subclass of 3-hydroxy-2-oxindoles, against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3a | Staphylococcus aureus | 20 | [8] |
| 3g | Staphylococcus aureus | 20 | [8] |
| 3f | Escherichia coli | 20 | [8] |
| Ciprofloxacin (Reference) | Staphylococcus aureus | 20 | [8] |
| Escherichia coli | 20 | [8] | |
| 4a | Candida albicans (50 clinical isolates) | MIC50: 8, MIC90: 16 | [9] |
| 4b | Candida albicans (50 clinical isolates) | MIC50: 64, MIC90: 128 | [9] |
| 4c | Candida albicans (50 clinical isolates) | MIC50: 64, MIC90: 128 | [9] |
| Fluconazole (Reference) | Candida albicans (50 clinical isolates) | MIC50: 0.125 | [9] |
| Nystatin (Reference) | Candida albicans (50 clinical isolates) | MIC50: 0.063 | [9] |
Antiviral Activity: Combating Plant Pathogens
Research has also explored the potential of 3-hydroxy-2-oxindole derivatives as antiviral agents, particularly against plant viruses like Potato Virus Y (PVY). These compounds can inhibit viral replication and reduce the severity of infection in plants.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 3-hydroxy-2-oxindole derivatives.
Synthesis of 3-Substituted-3-hydroxy-2-oxindoles
A general and efficient method for the synthesis of 3-substituted-3-hydroxy-2-oxindoles involves the nucleophilic ring-opening of a precursor spiro-epoxyoxindole.[1]
Step 1: Synthesis of N-benzylated isatins
-
To a stirred solution of substituted isatin (B1672199) (1 mmol) in anhydrous DMF, add sodium hydride (1.3 mmol) at 0 °C.
-
Stir the reaction mixture for 30 minutes. A color change from orange to dark purple indicates the formation of the anionic intermediate.
-
Add benzyl (B1604629) bromide (1.2 mmol) to the reaction mixture and stir for 1 hour.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, add ice to the reaction mixture to precipitate the product.
-
Filter and dry the product to obtain the N-benzylated isatin.
Step 2: Synthesis of 3-substituted-3-hydroxy-2-oxindoles
-
To a well-stirred solution of the corresponding spiro-epoxy isatin (1.0 mmol) in dry carbinol, add the desired secondary amine (e.g., piperidine, morpholine, or pyrrolidine) (2.0 mmol).
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction completion by TLC.
-
Remove the solvent under reduced pressure.
-
Extract the reaction mixture with ethyl acetate (B1210297) to obtain the crude product.
-
Purify the crude product via column chromatography.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37 °C and 5-6.5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the 3-hydroxy-2-oxindole derivatives.
-
Incubation: Incubate the cells for another 24-48 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 3-hydroxy-2-oxindole derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]
Antiviral Activity against Potato Virus Y (PVY)
The antiviral activity of compounds against PVY in plants can be evaluated by monitoring the reduction in virus concentration.[11]
-
Plant Inoculation: Mechanically inoculate healthy plants (e.g., potato or tobacco) with PVY.
-
Compound Application: Apply the 3-hydroxy-2-oxindole derivatives to the plants, either as a preventative (before inoculation) or curative (after inoculation) treatment, typically via foliar spray.
-
Incubation: Maintain the plants under controlled greenhouse conditions.
-
Sample Collection: Collect leaf samples at specific time points post-treatment.
-
Virus Detection and Quantification: Determine the virus concentration in the plant samples using methods such as Double Antibody Sandwich Enzyme-Linked Immunosorbent Assay (DAS-ELISA) or Reverse Transcription Polymerase Chain Reaction (RT-PCR).[11]
-
Data Analysis: Compare the virus concentration in treated plants to that in untreated (control) plants to calculate the percentage of inhibition.
Conclusion
3-Hydroxy-2-oxindole derivatives represent a versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and antiviral activities, coupled with well-defined mechanisms of action and accessible synthetic routes, make them highly attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing novel therapeutics based on this remarkable chemical scaffold.
References
- 1. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. hmj.hums.ac.ir [hmj.hums.ac.ir]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. scialert.net [scialert.net]
An In-depth Technical Guide on the Putative Mechanism of Action of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid
Disclaimer: Limited direct experimental data is available for the specific mechanism of action of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. This guide provides a putative mechanism based on the well-established biological activities of the core oxindole (B195798) scaffold, a privileged structure in medicinal chemistry renowned for its diverse pharmacological effects, most notably as a modulator of protein kinase activity.
Executive Summary
This compound is a naturally occurring polyphenol found in hop bract. While its specific molecular targets have not been extensively characterized, its core structure, the oxindole ring system, is a cornerstone for a multitude of synthetic and natural compounds with significant biological activities. Oxindole derivatives are particularly recognized as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases like cancer. This document outlines a hypothesized mechanism of action for this compound, focusing on its potential as a kinase inhibitor targeting key players in oncogenic signaling pathways, namely Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinase 2 (CDK2), and Glycogen Synthase Kinase 3β (GSK-3β). The subsequent sections provide a detailed overview of these potential mechanisms, supporting quantitative data from related oxindole compounds, comprehensive experimental protocols to test these hypotheses, and visual representations of the implicated signaling pathways.
The Oxindole Scaffold: A Privileged Motif in Kinase Inhibition
The oxindole scaffold is a bicyclic aromatic structure that serves as a versatile template for the design of kinase inhibitors. Its ability to form critical hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases makes it an ideal pharmacophore. Numerous oxindole-based compounds have been developed as multi-kinase inhibitors, with some achieving clinical success. The substitution pattern on the oxindole ring, particularly at the 3-position, is a key determinant of inhibitory potency and selectivity. The 3-hydroxy-3-carboxymethyl substitution in the compound of interest likely plays a crucial role in its interaction with target kinases.
Putative Molecular Targets and Mechanisms of Action
Based on the extensive literature on oxindole derivatives, we hypothesize that this compound exerts its biological effects through the inhibition of one or more of the following protein kinases:
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Inhibition of VEGFR signaling is a well-established anti-cancer strategy.
-
Proposed Mechanism: this compound is proposed to bind to the ATP-binding site of VEGFR-2, preventing the autophosphorylation and activation of the receptor. This would block downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, ultimately leading to an inhibition of endothelial cell proliferation, migration, and survival, thus suppressing angiogenesis.[2][3]
CDK2 is a crucial regulator of cell cycle progression, particularly at the G1/S phase transition.[4] Its dysregulation is a common feature of cancer cells, leading to uncontrolled proliferation.
-
Proposed Mechanism: The compound is hypothesized to act as an ATP-competitive inhibitor of CDK2. By occupying the ATP-binding pocket, it would prevent the phosphorylation of CDK2 substrates, such as the retinoblastoma protein (Rb). This would lead to a G1 phase cell cycle arrest, thereby halting cell proliferation.[5][6]
GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. In many cancers, GSK-3β is implicated in promoting tumor cell survival and resistance to therapy.[7][8]
-
Proposed Mechanism: this compound may inhibit GSK-3β activity, leading to the stabilization and activation of proteins that are normally targeted for degradation by GSK-3β, such as β-catenin. The modulation of GSK-3β-dependent pathways could result in anti-proliferative and pro-apoptotic effects in cancer cells.[9][10]
Quantitative Data for Representative Oxindole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of various oxindole derivatives against the proposed kinase targets. This data, derived from publicly available literature, provides a benchmark for the potential potency of this compound.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | Cell Line (for cellular activity) | Cellular IC50 (µM) |
| 3-Substituted Oxindole | VEGFR-2 | 97.38 | Sorafenib | HepG2 | 10.50 |
| Spirooxindole | CDK2 | Varies (low nM) | Roscovitine | Various | Varies |
| 3-Arylidene-2-oxindole | GSK-3β | 4.19 | CHIR99021 | A549 | Moderately cytotoxic |
Note: The IC50 values are representative and can vary depending on the specific assay conditions and the structure of the oxindole derivative.
Experimental Protocols
To validate the hypothesized mechanism of action of this compound, a series of in vitro and cell-based assays are proposed.
These assays directly measure the ability of the compound to inhibit the enzymatic activity of the target kinases.
-
VEGFR-2 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents: VEGFR-2 kinase, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and the test compound.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, combine the VEGFR-2 kinase, Eu-anti-GST antibody, and the test compound.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: Calculate the percent inhibition based on the FRET signal and determine the IC50 value.
-
-
CDK2/Cyclin A Kinase Assay (ADP-Glo™ Kinase Assay)
-
Reagents: Recombinant CDK2/Cyclin A enzyme, substrate peptide (e.g., Histone H1), ATP, and the test compound.
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, combine the CDK2/Cyclin A enzyme, substrate peptide, and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Correlate the luminescent signal to ADP production and calculate the IC50 value.[11]
-
-
GSK-3β Kinase Assay (HTScan® Kinase Assay)
-
Reagents: Recombinant GSK-3β enzyme, biotinylated substrate peptide, ATP, and the test compound.
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, incubate the GSK-3β enzyme with the test compound and ATP.
-
Add the biotinylated substrate peptide and continue incubation.
-
Stop the reaction and transfer the mixture to a streptavidin-coated plate.
-
Detect the phosphorylated substrate using a phospho-specific antibody and a chemiluminescent secondary antibody.
-
Measure the chemiluminescent signal.
-
-
Data Analysis: Determine the IC50 value by plotting the signal against the compound concentration.
-
These assays evaluate the effects of the compound on cellular processes downstream of the target kinases.
-
Cell Viability Assay (MTT Assay)
-
Procedure:
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[12][13]
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[13]
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).[12]
-
-
Cell Cycle Analysis (Flow Cytometry)
-
Procedure:
-
Treat cancer cells with the test compound for 24-48 hours.
-
Harvest the cells, fix them in cold 70% ethanol, and store at -20°C.[15]
-
Wash the cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[16][17]
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.[18]
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Procedure:
-
Treat cells with the test compound for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.[19]
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.[20][21]
-
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the putative points of intervention of this compound within the targeted signaling pathways.
Caption: Putative inhibition of the VEGFR2 signaling pathway.
Caption: Hypothesized inhibition of the CDK2-mediated cell cycle progression.
Caption: Potential modulation of the Wnt/β-catenin pathway via GSK-3β inhibition.
Conclusion
While the precise molecular mechanism of this compound remains to be definitively elucidated, its structural similarity to a well-established class of kinase inhibitors provides a strong foundation for a hypothesized mechanism of action centered on the inhibition of key oncogenic kinases such as VEGFR, CDK2, and GSK-3β. The experimental protocols and strategic framework outlined in this guide offer a comprehensive approach to rigorously test these hypotheses and to fully characterize the therapeutic potential of this natural compound. Further investigation is warranted to confirm these putative mechanisms and to explore the full spectrum of its biological activities.
References
- 1. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. Cyclin A/Cdk2 regulates Cdh1 and claspin during late S/G2 phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYCLIN DEPENDENT KINASE 2 AND THE REGULATION OF HUMAN PROGESTERONE RECEPTOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. scispace.com [scispace.com]
- 11. promega.com [promega.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Spectroscopic and Synthetic Profile of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) and a detailed synthesis protocol for 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound, a natural polyphenol compound found in hop bract.[1][2] The data is organized into structured tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data were obtained in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.17 | br. s | - | NH |
| 7.27 | d | 7.2 | Ar-H |
| 7.11–7.17 | m | - | Ar-H |
| 6.86–6.92 | m | - | Ar-H |
| 6.75 | d | 7.7 | Ar-H |
| 2.61 | d | 15.4 | CH₂ |
| 2.51 | d | 15.9 | CH₂ |
Source: MDPI, 2023
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 178.46 | C=O (amide) |
| 172.35 | C=O (acid) |
| 142.21 | Ar-C |
| 132.52 | Ar-C |
| 128.77 | Ar-CH |
| 123.76 | Ar-CH |
| 121.27 | Ar-CH |
| 109.40 | Ar-CH |
| 73.23 | C-OH |
| 45.28 | CH₂ |
Source: MDPI, 2023
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound was not available in the reviewed literature. However, based on the functional groups present in the molecule, the expected characteristic IR absorption bands are presented in Table 3.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | O-H (alcohol) | Stretching |
| 3300-3100 | N-H (amide) | Stretching |
| 3300-2500 | O-H (carboxylic acid) | Stretching (broad) |
| 1720-1700 | C=O (carboxylic acid) | Stretching |
| 1680-1650 | C=O (amide) | Stretching |
| 1620-1580 | C=C (aromatic) | Stretching |
| 1320-1210 | C-O (acid/alcohol) | Stretching |
| 1200-1000 | C-N | Stretching |
Mass Spectrometry (MS)
Detailed experimental mass spectral data for this compound was not found in the available literature. The expected molecular ion peaks for different ionization modes are listed in Table 4. The fragmentation pattern would likely involve the loss of water, carbon dioxide, and cleavage of the acetic acid side chain.
Table 4: Expected Molecular Ion Peaks in Mass Spectrometry
| Ionization Mode | Expected m/z | Ion Formula |
| ESI+ | 208.0604 | [M+H]⁺ |
| ESI+ | 230.0423 | [M+Na]⁺ |
| ESI- | 206.0459 | [M-H]⁻ |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and general protocols for the spectroscopic analyses.
Synthesis of this compound
The following protocol is adapted from a microwave-assisted synthesis method.
Materials:
-
1H-indole-2,3-dione (isatin)
-
Malonic acid
-
Dioxane
-
Triethylamine
Procedure:
-
In a suitable reaction vessel, combine 1H-indole-2,3-dione (1.0 eq), malonic acid (2.2 eq), pure dioxane, and triethylamine.
-
The reaction mixture is then subjected to microwave irradiation. The specific time and power of irradiation should be optimized for the instrument used.
-
Upon completion, as monitored by an appropriate technique (e.g., TLC), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is then purified by a suitable method, such as extraction or recrystallization, to yield the solid product.
This protocol is a general guideline based on published methods. Researchers should consult the primary literature for specific reaction conditions and safety precautions.
NMR Spectroscopy Protocol
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve an appropriate amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak.
IR Spectroscopy Protocol
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.
-
For ATR, place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Perform a background scan before scanning the sample.
-
Analyze the resulting spectrum to identify characteristic absorption bands.
Mass Spectrometry Protocol
Instrumentation:
-
A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is then introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural elucidation.
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of a chemical compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
The Biosynthesis of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid is a naturally occurring oxindole (B195798) derivative found in plants such as hops (Humulus lupulus)[1][2]. As a catabolite of the primary plant hormone indole-3-acetic acid (IAA), its biosynthetic pathway is of significant interest for understanding auxin homeostasis and for the potential development of novel therapeutic agents, given the diverse biological activities of 3-hydroxyoxindole scaffolds. This technical guide provides an in-depth overview of the proposed biosynthetic pathway, encompassing the key enzymatic transformations, quantitative data on related metabolites, and detailed experimental protocols.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is believed to proceed from the plant hormone indole-3-acetic acid (IAA) through a two-step enzymatic process involving oxidation and subsequent hydroxylation.
Step 1: Oxidation of Indole-3-Acetic Acid (IAA) to 2-Oxindole-3-Acetic Acid (OxIAA)
The initial step in the catabolism of IAA leading to the formation of oxindoles is the oxidation of IAA at the C2 position of the indole (B1671886) ring, yielding 2-oxindole-3-acetic acid (OxIAA). This reaction is catalyzed by a class of enzymes known as DIOXYGENASE FOR AUXIN OXIDATION (DAO) [3][4]. These enzymes are Fe(II)/2-oxoglutarate-dependent dioxygenases that utilize molecular oxygen to oxidize IAA[5][6]. In several plant species, including Zea mays and Arabidopsis thaliana, OxIAA has been identified as a major catabolite of IAA[7][8].
Step 2: Hydroxylation of 2-Oxindole-3-Acetic Acid (OxIAA) to this compound
The second proposed step involves the hydroxylation of OxIAA at the C3 position to form this compound, a compound also referred to as dihydroxy-oxindole-3-acetic acid (dioxIAA). While the specific enzyme catalyzing this reaction has not yet been definitively identified, evidence suggests that a member of the Fe(II)/2-oxoglutarate-dependent dioxygenase superfamily is a strong candidate. This is based on the known catalytic activities of this enzyme class and the observation that OxIAA can be further oxidized in plants. For instance, in Zea mays, OxIAA is metabolized to 7-hydroxyoxindole-3-acetic acid, indicating that hydroxylation of the oxindole ring is a known metabolic process[9]. Although less direct, cytochrome P450 monooxygenases are also known to be involved in the hydroxylation of indole and oxindole structures and could potentially play a role in this transformation[2][10].
Quantitative Data
The quantification of auxin and its catabolites is crucial for understanding their physiological roles. The following table summarizes representative concentrations of IAA and its primary oxidized metabolite, OxIAA, in plant tissues, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data for this compound is not yet widely available in the literature.
| Compound | Plant Species | Tissue | Concentration (pmol/g fresh weight) | Reference |
| Indole-3-acetic acid (IAA) | Arabidopsis thaliana | Seedlings | ~10-50 | --INVALID-LINK-- |
| 2-Oxindole-3-acetic acid (OxIAA) | Arabidopsis thaliana | Seedlings | ~50-200 | --INVALID-LINK-- |
| Indole-3-acetic acid (IAA) | Zea mays | Seedlings | ~20-100 | --INVALID-LINK-- |
| 2-Oxindole-3-acetic acid (OxIAA) | Zea mays | Seedlings | ~30-150 | --INVALID-LINK-- |
Experimental Protocols
Assay for Fe(II)/2-Oxoglutarate-Dependent Dioxygenase (DAO) Activity
This protocol is adapted from established methods for assaying Fe(II)/2-oxoglutarate-dependent dioxygenases and can be used to measure the activity of enzymes involved in both steps of the proposed biosynthetic pathway.
Principle: The activity of Fe(II)/2-oxoglutarate-dependent dioxygenases can be determined by monitoring the consumption of the co-substrate 2-oxoglutarate or the formation of the product succinate (B1194679). An enzyme-coupled spectrophotometric assay that detects succinate formation is described here[5][11].
Materials:
-
Enzyme preparation (e.g., purified recombinant enzyme or plant protein extract)
-
Substrate (IAA or OxIAA)
-
2-oxoglutarate
-
FeSO4
-
Ascorbate
-
Succinyl-CoA synthetase
-
Pyruvate (B1213749) kinase
-
Lactate (B86563) dehydrogenase
-
ATP
-
PEP (Phosphoenolpyruvate)
-
NADH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, PEP, NADH, MgCl2, KCl, pyruvate kinase, and lactate dehydrogenase.
-
Add the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding the substrate (IAA or OxIAA), 2-oxoglutarate, FeSO4, and ascorbate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the rate of succinate formation, which is stoichiometric with the amount of substrate hydroxylated.
Quantitative Analysis of Auxin Catabolites by LC-MS/MS
This protocol provides a general workflow for the extraction, purification, and quantification of IAA and its oxindole derivatives from plant tissues[12][13][14][15][16].
Sample Preparation and Extraction:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in an appropriate extraction solvent (e.g., 80% methanol) containing an internal standard (e.g., ¹³C₆-IAA, D₅-OxIAA).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for further purification.
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering compounds.
-
Elute the auxin metabolites with a more polar solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample onto a reverse-phase C18 column.
-
Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify the target analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each compound are used for quantification.
Visualizations
Caption: Proposed biosynthetic pathway of this compound from IAA.
Caption: Experimental workflow for the quantitative analysis of auxin catabolites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Oxidation of Indole-3-Acetic Acid to Oxindole-3-Acetic Acid by an Enzyme Preparation from Zea mays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of indole-3-acetic acid to oxindole-3-acetic acid by an enzyme preparation from Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing a colorimetric assay for Fe(II)/2-oxoglutarate-dependent dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxindole-3-acetic Acid, an Indole-3-acetic Acid Catabolite in Zea mays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Involvement of Two P450 Enzymes, CYP83B1 and CYP83A1, in Auxin Homeostasis and Glucosinolate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Auxin Metabolite Profiling Using Stable Isotope Dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative analysis of auxin metabolites in lychee flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Stability of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required to assess the in vitro stability of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid, a natural polyphenol compound found in hop bract.[1][2][3] While direct in vitro stability data for this specific compound is not extensively available in the public domain, this document outlines a robust experimental framework for its evaluation. The proposed studies are based on established stability-indicating analytical methods for related oxindole (B195798) derivatives.[4][5][6][7] This guide includes detailed experimental protocols, data presentation tables, and workflow diagrams to assist researchers in designing and executing comprehensive in vitro stability studies.
Introduction
This compound is a member of the 3-substituted-3-hydroxy-2-oxindole class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various natural products and its association with a wide range of biological activities, including potential anti-cancer and antioxidant properties.[8][9][10][11] The development of any new chemical entity for therapeutic use requires a thorough understanding of its stability profile. In vitro stability studies are crucial for predicting a compound's shelf-life, identifying potential degradation products, and understanding its metabolic fate.
This guide outlines a proposed in vitro stability testing protocol for this compound, encompassing forced degradation studies under various stress conditions and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for accurate quantification.
Physicochemical Properties and Storage
A summary of the known properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₄ | |
| Molecular Weight | 207.18 g/mol | |
| Appearance | Solid | |
| Source | Natural polyphenol from hop bract | [1][2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Proposed In Vitro Stability Study
The following sections detail a proposed experimental plan to evaluate the in vitro stability of this compound.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[5] The compound should be subjected to stress conditions as outlined in Table 2.
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | Incubate a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate a solution of the compound (e.g., 1 mg/mL) in 0.1 M NaOH at 60°C for 24 hours. |
| Oxidative Degradation | Treat a solution of the compound (e.g., 1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose a solid sample of the compound to 105°C for 48 hours. |
| Photolytic Degradation | Expose a solution of the compound (e.g., 1 mg/mL) to UV light (254 nm) and visible light for a specified duration. |
Stability-Indicating HPLC Method Development
A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[5][6][7] The following protocol is a starting point for method development, based on methods used for similar compounds.[4]
3.2.1. Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength determined by the compound's UV spectrum (e.g., 254 nm) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
3.2.2. Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Experimental Workflows
The following diagrams illustrate the proposed experimental workflows for the in vitro stability assessment of this compound.
Caption: Workflow for Forced Degradation Studies.
Caption: Workflow for HPLC Method Development.
Potential Degradation Pathways
Based on the structure of this compound and the degradation patterns of related oxindole compounds, potential degradation pathways can be hypothesized. These may include hydrolysis of the lactam ring, oxidation of the hydroxyl group, and decarboxylation.
Caption: Hypothesized Degradation Pathways.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.
Table 3: Forced Degradation Results
| Stress Condition | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| Control | |||
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative Degradation | |||
| Thermal Degradation | |||
| Photolytic Degradation |
Table 4: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Observed Result |
| Linearity (r²) | ≥ 0.999 | |
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| Precision (% RSD) | ≤ 2.0% | |
| Specificity | No interference at the retention time of the analyte | |
| Limit of Detection (LOD) | ||
| Limit of Quantification (LOQ) |
Conclusion
While direct experimental data on the in vitro stability of this compound is limited, this technical guide provides a comprehensive framework for its evaluation. By following the proposed forced degradation studies and developing a validated stability-indicating HPLC method, researchers can gain a thorough understanding of the compound's stability profile. This information is critical for its potential development as a therapeutic agent and for ensuring the quality and reliability of research findings. The provided workflows and data presentation formats are intended to guide researchers in conducting and documenting these essential studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. CAS#:57061-17-3 | this compound | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jfda-online.com [jfda-online.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro antioxidant activity of new 3-substituted-2-oxindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Solubility of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. It includes detailed experimental protocols for solubility determination and contextual information regarding its potential biological activity.
Introduction to this compound
This compound (CAS No. 57061-17-3) is a natural polyphenol compound found in the bracts of hops (Humulus lupulus L.)[1][2][3][4][5]. It belongs to the class of oxindole (B195798) alkaloids and has a molecular weight of 207.18 g/mol with the chemical formula C10H9NO4[1][4][5]. The compound is typically a white to off-white solid[5].
As a member of the 3-hydroxy-2-oxindole class of molecules, it is of interest to researchers due to the potential biological activities associated with this structural motif. Related oxindole derivatives have been investigated for a range of pharmacological properties, including antiglaucoma and anti-inflammatory effects. Given its origin as a polyphenol, its potential role in modulating inflammatory pathways is of particular interest.
Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and in vitro testing. The following table summarizes the known quantitative solubility data for this compound.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Conditions |
| Dimethyl Sulfoxide (DMSO) | 50 | 241.34 | Requires ultrasonic treatment. The use of newly opened, non-hygroscopic DMSO is recommended for optimal results.[1][5] |
| Water | Data not available | Data not available | - |
| Ethanol | Data not available | Data not available | - |
| Methanol | Data not available | Data not available | - |
| Acetone | Data not available | Data not available | - |
Experimental Protocols for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method. This protocol can be adapted for various solvents.
Shake-Flask Method for Solubility Determination
This method measures the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The amount of compound added should be sufficient to ensure that undissolved solids remain after equilibration.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining micro-particles.
-
Quantification:
-
UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
HPLC:
-
Develop an appropriate HPLC method (column, mobile phase, flow rate, and detector settings) for the compound.
-
Prepare a series of standard solutions and inject them to create a calibration curve based on peak area.
-
Inject the filtered saturated solution (appropriately diluted if necessary) and determine the concentration from the calibration curve.
-
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Potential Signaling Pathway: NF-κB Inhibition
As a polyphenol with potential anti-inflammatory properties, this compound may exert its effects by modulating key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for many natural anti-inflammatory compounds[6][7][8][9]. The following diagram illustrates a simplified NF-κB signaling pathway and a potential point of inhibition.
In this pathway, an inflammatory stimulus activates the IKK complex, which then phosphorylates IκB, leading to its degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Natural product inhibitors often target the IKK complex, preventing the release of NF-κB and thereby suppressing the inflammatory response[7][10].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS#:57061-17-3 | this compound | Chemsrc [chemsrc.com]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. 1H-Indole-3-acetic acid, 2,3-dihydro-3-hydroxy-2-oxo- | C10H9NO4 | CID 10488522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. longdom.org [longdom.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
- 10. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
The Therapeutic Potential of 3-Hydroxy-2-Oxindoles: A Technical Guide to Key Molecular Targets
Abstract
The 3-hydroxy-2-oxindole scaffold is a privileged structural motif found in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of 3-hydroxy-2-oxindole derivatives, with a primary focus on their applications in oncology. We consolidate quantitative data on their bioactivity, present detailed experimental protocols for their evaluation, and visualize the key signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction
3-Substituted-3-hydroxy-2-oxindoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent and diverse pharmacological properties. These compounds are at the core of several natural products and have inspired the synthesis of numerous derivatives with anti-cancer, antiviral, neuroprotective, and anti-inflammatory activities[1]. Their therapeutic potential stems from their ability to interact with and modulate the activity of various key biological targets involved in disease pathogenesis. This guide will delve into the primary molecular targets of 3-hydroxy-2-oxindoles, with a particular emphasis on their role as kinase inhibitors in cancer therapy.
Key Therapeutic Targets in Oncology
The anti-cancer activity of 3-hydroxy-2-oxindole derivatives is often attributed to their ability to inhibit protein kinases that are crucial for tumor growth, proliferation, and survival. The following sections detail the most significant kinase targets identified to date.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis[2]. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several studies have identified 3-hydroxy-2-oxindole derivatives as potent inhibitors of VEGFR-2[3][4].
Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival[5][6]. 3-Hydroxy-2-oxindoles can inhibit VEGFR-2, thereby blocking these downstream signals and preventing angiogenesis.
Epidermal Growth Factor Receptor (EGFR)
EGFR is another receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation[7][8]. The inhibition of EGFR is a validated therapeutic strategy for several cancer types. Some oxindole derivatives have been shown to exhibit inhibitory activity against EGFR[9].
Ligand binding to EGFR induces receptor dimerization and autophosphorylation, which in turn activates downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-Akt pathways, promoting cell proliferation and survival[10][11].
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition[12][13]. Dysregulation of CDK2 activity is a common feature of cancer cells, leading to uncontrolled proliferation. Oxindole derivatives have been investigated as inhibitors of CDKs, including CDK2[14][15].
CDK2 forms complexes with Cyclin E and Cyclin A. The CDK2/Cyclin E complex is essential for the transition from the G1 to the S phase of the cell cycle, while the CDK2/Cyclin A complex is required for S phase progression[16]. Inhibition of CDK2 leads to cell cycle arrest and apoptosis.
Signal Transducer and Activator of Transcription 3 (STAT3)
STAT3 is a transcription factor that plays a critical role in tumor progression by regulating the expression of genes involved in proliferation, survival, and angiogenesis[5][17]. Constitutive activation of STAT3 is observed in many human cancers.
STAT3 is activated through phosphorylation by Janus kinases (JAKs) or other tyrosine kinases. Upon activation, STAT3 dimerizes, translocates to the nucleus, and binds to the promoter regions of target genes, thereby promoting their transcription[18][19].
Quantitative Bioactivity Data
The following tables summarize the in vitro inhibitory activities of selected 3-hydroxy-2-oxindole derivatives and related compounds against various cancer cell lines and protein kinases.
Table 1: Cytotoxicity of 3-Hydroxy-2-Oxindole Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4j | HCT116 (Colon) | 9.63 | [20] |
| OVCAR 10 (Ovarian) | 8.56 | [20] | |
| 1205Lu (Melanoma) | 12.22 | [20] | |
| 6f | MCF-7 (Breast) | 14.77 | [9] |
| 15c | MCT-7 (Breast) | 4.39 (nM) | |
| DU 145 (Prostate) | 1.06 (nM) | ||
| HCT-116 (Colon) | 0.34 (nM) |
Table 2: Kinase Inhibitory Activity of Oxindole Derivatives
| Compound | Kinase | IC₅₀ | Reference |
| 6f | VEGFR-2 | 5.75 µM | [9] |
| EGFR | 1.38 µM | [9] | |
| PDGFRβ | 3.18 µM | [9] | |
| 2b | VEGFR-2 | 0.20 µM | [4] |
| 83k | VEGFR-2 | 0.067 µM | [4] |
| 84c | VEGFR-2 | 0.085 µM | [4] |
| 5l | FLT3 | 36.21 nM | [15][21] |
| CDK2 | 8.17 nM | [15][21] |
Experimental Protocols
This section provides detailed methodologies for key assays used to evaluate the therapeutic potential of 3-hydroxy-2-oxindole derivatives.
General Experimental Workflow
A typical workflow for the preclinical evaluation of novel 3-hydroxy-2-oxindole derivatives is outlined below.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability[22][23][24].
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 3-hydroxy-2-oxindole derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[25][26][27][28].
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the 3-hydroxy-2-oxindole derivatives for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2[2].
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human VEGFR-2, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.
-
Compound Preparation: Prepare serial dilutions of the 3-hydroxy-2-oxindole derivatives in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the VEGFR-2 enzyme and the test compound. Incubate for 10-15 minutes at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP and substrate solution. Incubate at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control and determine the IC₅₀ value.
Conclusion
3-Hydroxy-2-oxindole derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to target key signaling pathways involved in cancer progression, such as those mediated by VEGFR-2, EGFR, CDK2, and STAT3, underscores their importance as a versatile scaffold in drug discovery. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to further explore and exploit the therapeutic potential of this remarkable class of molecules. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to advance them towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jebms.org [jebms.org]
- 6. researchgate.net [researchgate.net]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 13. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 14. 3D-QSAR CoMFA study on oxindole derivatives as cyclin dependent kinase 1 (CDK1) and cyclin dependent kinase 2 (CDK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 26. static.igem.org [static.igem.org]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antiglaucoma activity.[1][2][3][4] This document provides detailed protocols for the synthesis of this compound, with a focus on a highly efficient microwave-assisted method. This method offers significant advantages over conventional synthesis, including shorter reaction times and higher yields.[1][3]
Synthesis Overview
The synthesis of this compound is achieved through a decarboxylative condensation reaction between an isatin (B1672199) derivative and malonic acid.[1][2][3] Microwave irradiation has been shown to significantly accelerate this reaction, providing the desired product in minutes compared to hours required for conventional heating.[3]
Experimental Protocols
I. Microwave-Assisted Synthesis of this compound
This protocol is adapted from a reported efficient method for the synthesis of 3-hydroxy-2-oxindoles.[1][2][3]
Materials:
-
1H-indole-2,3-dione (isatin)
-
Malonic acid
-
Dioxane
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reaction vessel, add 1H-indole-2,3-dione (1.0 eq.), malonic acid (2.2 eq.), and dioxane.
-
Add triethylamine (1.5 eq.) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture for 5-10 minutes at a specified temperature (e.g., 120 °C).
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting solid product can be purified by extraction.[2]
II. Conventional Synthesis of this compound (Thermal Activation)
This protocol provides a comparison to the microwave-assisted method.[3]
Materials:
-
1H-indole-2,3-dione (isatin)
-
Malonic acid
-
Dioxane
-
Triethylamine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1H-indole-2,3-dione (1.0 eq.) and malonic acid (2.2 eq.) in dioxane.
-
Add triethylamine (1.5 eq.) to the solution.
-
Heat the mixture to reflux for 3 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified by extraction.[2]
Data Presentation
The following table summarizes the comparative data for the synthesis of this compound and its derivatives using microwave-assisted versus conventional methods.
| Compound | Method | Reaction Time | Yield (%) | Reference |
| 2-(3-Hydroxy-5-nitro-2-oxoindolin-3-yl)acetic acid | Microwave | 5-10 min | 86 | [3] |
| 2-(3-Hydroxy-5-nitro-2-oxoindolin-3-yl)acetic acid | Conventional | 3 h | 77 | [3] |
| 2-(3-Hydroxy-7-nitro-2-oxoindolin-3-yl)acetic acid | Microwave | Not Specified | 97 | [2] |
| 2-(3-Hydroxy-7-nitro-2-oxoindolin-3-yl)acetic acid | Conventional | Not Specified | 93 | [2] |
| 2-(3-Hydroxy-2-oxoindolin-3-yl)acetic acid | Microwave | Not Specified | 76 | [2] |
| 2-(3-Hydroxy-2-oxoindolin-3-yl)acetic acid | Conventional | Not Specified | 70 | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.
Caption: Microwave-Assisted Synthesis Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessment of Cell Viability Using 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole (B1671886) derivatives are a significant class of heterocyclic compounds extensively studied in cancer research for their potential to modulate various cellular processes, including cell proliferation, apoptosis, and angiogenesis.[1] 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid is a member of the 3-hydroxy-2-oxindole family of compounds, which have demonstrated anti-proliferative activity against various cancer cell lines.[2] This document provides a detailed protocol for assessing the effect of this compound on cell viability using a colorimetric assay based on the reduction of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity and cell proliferation.[3][4]
Experimental Workflow
The overall experimental workflow for determining the effect of this compound on cell viability is a multi-step process. It begins with the preparation of cells and the test compound, followed by treatment, incubation with the viability reagent, and subsequent measurement of the signal.
Caption: A flowchart of the key steps in the cell viability assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Materials and Reagents
-
This compound
-
Selected cancer cell line(s) (e.g., HCT116, MCF-7, HeLa)[2][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][6]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[1]
-
CO2 incubator (37°C, 5% CO2)
2. Cell Preparation and Seeding
-
Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density. A typical seeding density for adherent cells is between 5,000 and 10,000 cells per well in a 96-well plate.[7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
3. Compound Preparation and Treatment
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the desired final concentrations for the assay.
-
On the day of the experiment, prepare serial dilutions of the compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value.[1]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent, e.g., doxorubicin).[1] Also, include wells with medium only for background control.
-
After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions, vehicle control, and positive control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
4. MTT Assay Procedure
-
Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.[6][7]
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][6]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.
5. Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[1]
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0) | 1.254 | 0.087 | 100 |
| 0.1 | 1.231 | 0.091 | 98.2 |
| 1 | 1.156 | 0.075 | 92.2 |
| 10 | 0.899 | 0.063 | 71.7 |
| 50 | 0.543 | 0.048 | 43.3 |
| 100 | 0.211 | 0.035 | 16.8 |
| Positive Control | 0.150 | 0.029 | 12.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Potential Signaling Pathway Involvement
While the specific signaling pathways affected by this compound require further investigation, indole derivatives have been shown to modulate key pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK signaling cascades.[1] Additionally, some indole acetic acid derivatives have been shown to induce cell death through the production of reactive oxygen species (ROS).[8]
Caption: Potential signaling pathways modulated by indole derivatives.
This application note provides a comprehensive protocol for the initial assessment of the cytotoxic and anti-proliferative effects of this compound. The MTT assay is a reliable and widely used method for this purpose.[4] Further mechanistic studies, such as apoptosis and cell cycle analysis, are recommended for promising compounds to elucidate their mode of action.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid and its Analogs in Anti-Cancer Research
Disclaimer: Direct anti-cancer research on 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid is limited in publicly available literature. The following application notes and protocols are based on research conducted on structurally related compounds belonging to the class of 3-substituted-3-hydroxy-2-oxindoles. This information is intended to provide a framework for researchers and drug development professionals to investigate the potential anti-cancer properties of this compound.
Introduction
This compound is a naturally occurring polyphenol found in hop bract. Its core structure, the 3-substituted-3-hydroxy-2-oxindole scaffold, is considered a "privileged" motif in medicinal chemistry due to its prevalence in various biologically active natural products. This structural class has garnered significant interest for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral activities.
Research into 3-substituted-3-hydroxy-2-oxindole derivatives has revealed their ability to induce apoptosis and inhibit key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. These findings suggest that this compound may hold promise as a lead compound for the development of novel anti-cancer agents.
Potential Mechanisms of Action
Based on studies of related 3-substituted-3-hydroxy-2-oxindole derivatives, the potential anti-cancer mechanisms of action for this compound could involve:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells is a primary mechanism for many chemotherapeutic agents. Derivatives of the 3-hydroxy-2-oxindole scaffold have been shown to induce apoptosis through the mitochondrial pathway.
-
Inhibition of VEGFR-2 Signaling: VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of this pathway can restrict tumor growth and metastasis.
-
Modulation of the JAK/STAT Pathway: The JAK/STAT signaling cascade is often aberrantly activated in various cancers, promoting cell proliferation, survival, and inflammation. Inhibition of this pathway can suppress tumor growth.
Data Presentation: Anti-Proliferative Activity of 3-Hydroxy-2-Oxindole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 3-substituted-3-hydroxy-2-oxindole derivatives against several human cancer cell lines. This data is provided to illustrate the potential anti-cancer efficacy of this class of compounds.
Table 1: IC50 Values (µM) of Selected 3-Hydroxy-2-Oxindole Derivatives
| Compound ID | HCT116 (Colon) | OVCAR10 (Ovarian) | 1205Lu (Melanoma) | Reference |
| Derivative 1 | 9.63 | 8.56 | 12.22 | [1] |
| Cisplatin | 12.11 | 18.22 | 19.01 | [1] |
| 5-Fluorouracil | 22.26 | 22.4 | 15.4 | [1] |
Table 2: IC50 Values (µM) of Additional Oxindole (B195798) Derivatives
| Compound ID | MCF-7 (Breast) | MDA-MB-231 (Breast) | Reference |
| Derivative 2 | 3.55 ± 0.49 | 4.40 ± 0.468 | [2] |
| Derivative 3 | >10 | >10 | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or analog)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol is for quantifying apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Protocol 3: Western Blot Analysis of Signaling Pathways (e.g., JAK/STAT)
This protocol is for investigating the effect of this compound on protein expression and phosphorylation in signaling pathways.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagrams
References
- 1. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
"application of 3-hydroxy-2-oxindoles in glaucoma treatment studies"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of 3-hydroxy-2-oxindoles in the context of glaucoma. The focus is on their role in reducing intraocular pressure (IOP) and potential for neuroprotection of retinal ganglion cells (RGCs).
Introduction
Glaucoma is a progressive optic neuropathy characterized by the loss of RGCs and their axons, leading to irreversible vision loss. Elevated intraocular pressure is a major risk factor, and its reduction is the primary goal of current treatments. 3-Hydroxy-2-oxindoles have emerged as a promising class of small molecules with potential applications in glaucoma therapy. Recent studies have demonstrated their efficacy in lowering IOP in animal models.[1][2][3][4] The proposed mechanisms of action include the modulation of aqueous humor dynamics, potentially through the inhibition of Rho kinase (ROCK) and/or quinone reductase 2 (NQO2).[5][6][7][8][9] Furthermore, the oxindole (B195798) scaffold is present in compounds with known neuroprotective properties, suggesting a dual therapeutic benefit for 3-hydroxy-2-oxindoles in not only lowering IOP but also directly protecting RGCs from glaucomatous damage.[10]
Quantitative Data on IOP Reduction
Recent studies have synthesized novel 3-hydroxy-2-oxindole derivatives and evaluated their effects on IOP in normotensive rabbits. The data from these studies are summarized below for comparative analysis.
| Compound ID | Substituents | Maximum IOP Reduction (ΔIOP in Torr) | Time to Maximum Effect (hours) | Duration of Effect (hours) | Reference |
| Lead Compound (unspecified) | N-benzyl, 5-OMe | 5.6 | 3 | >5 | [1][2][4] |
| Timolol (0.5%) | Reference Drug | 3.5 | 3 | >5 | [1][2][4] |
| Melatonin (0.1%) | Reference Drug | 2.7 | 3 | ~5 | [1][2][4] |
| Various other 3-hydroxy-2-oxindole derivatives | Multiple | Variable | Variable | >5 | [1][4] |
Proposed Mechanisms of Action and Signaling Pathways
While the precise mechanisms of action for 3-hydroxy-2-oxindoles in glaucoma are still under investigation, two primary signaling pathways have been implicated based on the activity of related compounds.
1. Rho Kinase (ROCK) Inhibition and Trabecular Meshwork Outflow
The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of trabecular meshwork cells, which in turn controls the outflow of aqueous humor and IOP.[11][12] Inhibition of ROCK leads to the relaxation of the trabecular meshwork, increasing aqueous outflow and consequently lowering IOP.[13] Several oxindole-based molecules have been investigated as ROCK inhibitors.[5][6][8] It is hypothesized that 3-hydroxy-2-oxindoles may exert their IOP-lowering effects through this pathway.
2. Neuroprotection of Retinal Ganglion Cells (RGCs)
Beyond IOP reduction, a critical therapeutic goal in glaucoma is the direct protection of RGCs from apoptosis. The oxindole scaffold is a core structure in many compounds with demonstrated neuroprotective activities.[10] The potential neuroprotective effects of 3-hydroxy-2-oxindoles in glaucoma may involve the modulation of apoptotic pathways and protection against oxidative stress.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of 3-hydroxy-2-oxindoles in glaucoma models.
Protocol 1: In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
This protocol is adapted from studies evaluating the IOP-lowering effects of novel 3-hydroxy-2-oxindole derivatives.[1][4]
Materials:
-
Normotensive adult male rabbits (2.5-3.0 kg)
-
Test compounds (3-hydroxy-2-oxindoles) dissolved in a suitable vehicle (e.g., 0.1% w/v solution in saline with a co-solvent like DMSO)
-
Reference drugs (e.g., Timolol maleate (B1232345) 0.5%, Melatonin 0.1%)
-
Tonometer (e.g., Tono-Pen)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
Procedure:
-
Acclimatize rabbits to handling and IOP measurement procedures for at least one week prior to the experiment.
-
On the day of the experiment, measure the baseline IOP for both eyes of each rabbit.
-
Administer a single 50 µL drop of the test compound solution into one eye (the contralateral eye can serve as a control or receive the vehicle).
-
Instill a drop of topical anesthetic to the cornea before each IOP measurement.
-
Measure IOP at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-instillation.
-
Record the IOP readings and calculate the change from baseline (ΔIOP).
-
Perform statistical analysis to compare the effects of the test compounds with the vehicle and reference drugs.
Protocol 2: Assessment of Retinal Ganglion Cell (RGC) Apoptosis (TUNEL Assay)
This protocol provides a general framework for assessing the neuroprotective effects of 3-hydroxy-2-oxindoles by quantifying RGC apoptosis in a retinal explant model or in retinal sections from an in vivo glaucoma model.
Materials:
-
Rat or mouse retinal explants or cryosections from an animal model of glaucoma.
-
3-hydroxy-2-oxindole test compound.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.
-
Phosphate-buffered saline (PBS).
-
Paraformaldehyde (4%).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate).
-
Fluorescence microscope.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
Procedure:
-
Induce RGC apoptosis in an appropriate model (e.g., optic nerve crush, high IOP model, or NMDA-induced excitotoxicity).
-
Treat the animals or retinal explants with the 3-hydroxy-2-oxindole compound or vehicle.
-
At the end of the treatment period, harvest the eyes and fix them in 4% paraformaldehyde.
-
Prepare retinal cryosections or whole mounts.
-
Perform the TUNEL assay according to the manufacturer's instructions. This typically involves:
-
Washing the tissue with PBS.
-
Permeabilizing the cell membranes.
-
Incubating with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.
-
Washing to remove unbound reagents.
-
-
Counterstain the nuclei with DAPI.
-
Mount the sections/whole mounts and visualize under a fluorescence microscope.
-
Quantify the number of TUNEL-positive cells (apoptotic cells) in the ganglion cell layer.
-
Compare the number of apoptotic RGCs in the treated group versus the control group to determine the neuroprotective efficacy.
Protocol 3: In Vitro Rho Kinase (ROCK) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of 3-hydroxy-2-oxindoles against ROCK.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme.
-
Kinase substrate (e.g., MYPT1).
-
ATP.
-
3-hydroxy-2-oxindole test compounds at various concentrations.
-
Kinase assay buffer.
-
Method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay, radiometric assay, or antibody-based detection of substrate phosphorylation).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Prepare a reaction mixture containing the ROCK enzyme, its substrate, and the kinase assay buffer.
-
Add the 3-hydroxy-2-oxindole test compound at a range of concentrations to the reaction mixture. Include a positive control (known ROCK inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at the optimal temperature for the enzyme.
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
Plot the percentage of ROCK inhibition against the log of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion and Future Directions
3-Hydroxy-2-oxindoles represent a promising avenue for the development of novel glaucoma therapeutics. The available data strongly support their IOP-lowering capabilities.[1][2][4] The proposed mechanisms involving ROCK inhibition and neuroprotection are compelling but require further direct experimental validation for this specific class of compounds. Future research should focus on:
-
Quantitative neuroprotection studies: Evaluating the ability of lead 3-hydroxy-2-oxindole compounds to protect RGCs from apoptosis in robust in vivo models of glaucoma.
-
Mechanism of action studies: Directly assessing the inhibitory activity of these compounds on ROCK and NQO2, and their effects on trabecular meshwork cell contractility and aqueous humor outflow facility.
-
Structure-activity relationship (SAR) studies: To optimize the 3-hydroxy-2-oxindole scaffold for enhanced potency and favorable pharmacokinetic properties.
-
Safety and toxicology studies: To ensure the suitability of these compounds for long-term topical ophthalmic use.
By systematically addressing these research areas, the full therapeutic potential of 3-hydroxy-2-oxindoles for the treatment of glaucoma can be elucidated.
References
- 1. HOCPCA Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glaucoma | HOCPCA Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma | springermedicine.com [springermedicine.com]
- 3. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotection in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] An emerging treatment option for glaucoma: Rho kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 9. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Metabolic adaptation and neuroprotection differ in the retina and choroid in a piglet model of acute postnatal hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rho-kinase Inhibitors in Ocular Diseases: A Translational Research Journey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Setup for Testing Antig glaucoma Activity of Oxindole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible blindness. A primary risk factor for glaucoma is elevated intraocular pressure (IOP). Consequently, therapies are often aimed at reducing IOP. Oxindole (B195798) derivatives have emerged as a promising class of compounds with potential antiglaucoma activity, acting through various mechanisms including inhibition of key enzymes, neuroprotection, and antioxidant effects. This document provides a detailed overview of the experimental setup for evaluating the antiglaucoma potential of novel oxindole derivatives.
Key Signaling Pathways in Glaucoma
Two of the primary targets for IOP-lowering drugs are Carbonic Anhydrase (CA) and Rho-associated kinase (ROCK).
-
Carbonic Anhydrase and Aqueous Humor Production: Carbonic anhydrase (primarily CA-II) in the ciliary epithelium catalyzes the formation of bicarbonate ions. This process drives the secretion of aqueous humor, and its inhibition leads to a reduction in IOP.[1][2][3]
-
Rho Kinase (ROCK) and Aqueous Humor Outflow: The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of the trabecular meshwork cells. Inhibition of ROCK leads to relaxation of these cells, increasing the outflow of aqueous humor and thereby lowering IOP.[4][5][6]
Below is a diagram illustrating these key signaling pathways.
Caption: Key signaling pathways in glaucoma targeted by oxindole derivatives.
Experimental Workflow for Antiglaucoma Activity Screening
The evaluation of oxindole derivatives for antiglaucoma activity typically follows a hierarchical screening process, starting with in vitro assays to identify promising candidates, followed by in vivo studies to confirm their efficacy and safety.
Caption: Experimental workflow for screening antiglaucoma activity of oxindole derivatives.
Data Presentation
In Vitro Activity of Oxindole Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Oxindole-4a | Carbonic Anhydrase II | 20 | [7] |
| Oxindole-4h | Carbonic Anhydrase II | 28 | [7] |
| Oxindole-11h | NQO2 | 39,000 | [8][9] |
| Melatonin | NQO2 | 64,000 | [8][9] |
In Vivo IOP-Lowering Effect of Oxindole Derivatives in Normotensive Rabbits
| Compound ID | Concentration | Max IOP Reduction (%) | Time to Max Effect (hours) | Duration of Effect (hours) | Reference |
| Oxindole-7a | 0.1% | 24 | Not Specified | >6 | [8] |
| Oxindole-4a | 0.1% | 17 | Not Specified | Not Specified | [7] |
| Oxindole-4h | 0.1% | 21 | Not Specified | Not Specified | [7] |
| Oxindole-5i | 0.1% | 25 | Not Specified | Not Specified | [7] |
| Lead Compound | 0.1% | 21 (5.6 Torr) | Not Specified | >6 | [10][11] |
| Timolol | 0.5% | 18 (3.5 Torr) | Not Specified | ~6 | [8][10] |
| Melatonin | 0.1% | 12-14 (2.7 Torr) | Not Specified | ~5 | [8][10] |
Experimental Protocols
In Vitro Carbonic Anhydrase II Inhibition Assay
This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase II (CA II).
-
Materials:
-
Human recombinant CA II
-
4-Nitrophenyl acetate (B1210297) (NPA) as substrate
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
-
Test oxindole derivatives
-
Acetazolamide (B1664987) (positive control)
-
-
Protocol:
-
Prepare a stock solution of the test oxindole derivatives and acetazolamide in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 180 µL of assay buffer.
-
Add 10 µL of various concentrations of the test compound or control to the wells.
-
Add 10 µL of a solution of human recombinant CA II to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of NPA solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes to determine the rate of 4-nitrophenol (B140041) formation.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vitro Rho-Kinase (ROCK) Inhibition Assay
This assay determines the ability of oxindole derivatives to inhibit the kinase activity of ROCK.
-
Materials:
-
Recombinant ROCK enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer
-
96-well plate
-
Fluorescence plate reader
-
Test oxindole derivatives
-
Y-27632 or Fasudil (positive controls)[4]
-
-
Protocol:
-
Prepare serial dilutions of the test oxindole derivatives and positive controls.
-
In a 96-well plate, add the assay buffer, ROCK enzyme, and the test compound or control.
-
Incubate for 15 minutes at room temperature.
-
Add the fluorescently labeled peptide substrate and ATP to initiate the kinase reaction.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
This protocol describes the measurement of IOP in normotensive rabbits to assess the in vivo efficacy of oxindole derivatives.[8][10]
-
Animals:
-
Healthy, adult albino rabbits. All procedures should be approved by an institutional animal care and use committee.
-
-
Materials:
-
Test oxindole derivative formulated as an ophthalmic solution (e.g., 0.1% w/v).
-
Tonometer (e.g., Tono-Pen, TonoVet).
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride).
-
Control vehicle and positive control (e.g., Timolol 0.5%).
-
-
Protocol:
-
Allow the rabbits to acclimate to the experimental environment.
-
Measure the baseline IOP of both eyes for each rabbit. A topical anesthetic is applied before each measurement.
-
Administer a single 50 µL drop of the test compound solution into one eye (the treated eye). The contralateral eye receives the vehicle and serves as a control.
-
Measure the IOP in both eyes at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after instillation.
-
Calculate the change in IOP from baseline for both the treated and control eyes.
-
The IOP-lowering effect is expressed as the percentage reduction in IOP compared to the baseline.
-
Neuroprotection Assay Using Retinal Ganglion Cells (RGCs)
This assay evaluates the potential of oxindole derivatives to protect RGCs from apoptosis induced by factors like oxidative stress or glutamate (B1630785) excitotoxicity.
-
Materials:
-
Primary RGC cultures or a suitable RGC cell line.
-
Cell culture medium and supplements.
-
Apoptosis-inducing agent (e.g., hydrogen peroxide for oxidative stress, or glutamate).
-
Test oxindole derivatives.
-
Cell viability assay kit (e.g., MTT or Calcein-AM/Ethidium homodimer-1).
-
Fluorescence microscope or plate reader.
-
-
Protocol:
-
Plate the RGCs in a 96-well plate and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of the test oxindole derivative for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent (e.g., H2O2) to the cell culture medium.
-
Incubate for 24-48 hours.
-
Assess cell viability using a suitable assay. For example, with an MTT assay, incubate the cells with MTT solution, then solubilize the formazan (B1609692) crystals and measure the absorbance.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
A significant increase in cell viability in the presence of the oxindole derivative indicates a neuroprotective effect.
-
Conclusion The provided protocols and guidelines offer a comprehensive framework for the preclinical evaluation of oxindole derivatives as potential antiglaucoma agents. This systematic approach, encompassing in vitro enzymatic and cell-based assays followed by in vivo IOP measurements, allows for the identification and characterization of promising lead compounds for further development. The multifaceted potential of oxindoles, targeting IOP reduction, neuroprotection, and antioxidant pathways, makes them a compelling area of research in the quest for novel glaucoma therapies.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 3. achieveeye.com [achieveeye.com]
- 4. Rho-Kinase Inhibition Reduces Myofibroblast Differentiation and Proliferation of Scleral Fibroblasts Induced by Transforming Growth Factor β and Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rho Kinase Inhibitors as a Neuroprotective Pharmacological Intervention for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. citedrive.com [citedrive.com]
- 10. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biocatalytic Synthesis of 3-Hydroxy-2-Oxindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the biocatalytic synthesis of chiral 3-hydroxy-2-oxindole derivatives. This valuable structural motif is found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, often providing high stereoselectivity under mild reaction conditions.[4]
Introduction to Biocatalytic Approaches
The synthesis of 3-hydroxy-2-oxindoles can be achieved through the reduction of the C3-carbonyl group of isatin (B1672199) precursors. Various biocatalysts, including isolated enzymes and whole-cell systems, have been employed for this transformation. Ketoreductases (KREDs) and alcohol dehydrogenases are particularly effective, utilizing cofactors such as NAD(P)H to deliver the hydride for reduction.[5][6] Whole-cell biocatalysts, such as yeast and fungi, offer the advantage of in-situ cofactor regeneration, simplifying the process.[2][7]
Quantitative Data Summary
The following table summarizes the quantitative data from the asymmetric reduction of isatin to 3-hydroxy-2-oxindole using various marine-derived fungal strains. This data highlights the potential of whole-cell biocatalysis for this transformation.
Table 1: Asymmetric Reduction of Isatin by Marine-Derived Fungi [2]
| Fungal Strain | Conversion (%) | Enantiomeric Excess (ee, %) |
| Cladosporium sp. CBMAI 1237 | >99 | 10 |
| Westerdykella sp. CBMAI 1679 | >99 | 24 |
| Aspergillus sydowii CBMAI 935 | 98 | 66 |
| Aspergillus sp. CBMAI 1829 | 85 | 48 |
| Acremonium sp. CBMAI 1676 | 76 | 42 |
Experimental Protocols
This section provides detailed experimental protocols for the biocatalytic synthesis of 3-hydroxy-2-oxindole derivatives using whole-cell biocatalysts.
Protocol 1: Whole-Cell Bioreduction of Isatin using Marine-Derived Fungi
This protocol is based on the screening of marine-derived fungi for the asymmetric reduction of isatin.[2]
1. Materials and Equipment:
-
Isatin
-
Culture medium (e.g., Potato Dextrose Broth)
-
Selected marine-derived fungal strain (e.g., Aspergillus sydowii CBMAI 935)
-
Shaking incubator
-
Centrifuge
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate for chromatography
-
HPLC with a chiral column for ee determination
2. Inoculum Preparation:
-
Prepare the fungal culture medium according to the supplier's instructions.
-
Inoculate the medium with the selected fungal strain.
-
Incubate the culture in a shaking incubator at the optimal temperature (e.g., 28 °C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 5-7 days) to obtain a sufficient amount of mycelium.
3. Biotransformation Reaction:
-
Harvest the fungal mycelium by centrifugation.
-
Wash the mycelium with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Resuspend a defined amount of the wet mycelium in the buffer.
-
Prepare a stock solution of isatin in a suitable solvent (e.g., DMSO or ethanol).
-
Add the isatin stock solution to the mycelial suspension to a final desired concentration (e.g., 1 mg/mL).
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 32 °C) for a specified duration (e.g., 7 days).[2]
4. Product Extraction and Purification:
-
Separate the mycelium from the reaction mixture by filtration or centrifugation.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
5. Analysis:
-
Confirm the structure of the purified 3-hydroxy-2-oxindole by NMR and mass spectrometry.
-
Determine the enantiomeric excess of the product by HPLC using a chiral column.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general biocatalytic reaction and the experimental workflow.
Caption: General scheme of the biocatalytic reduction of isatin.
Caption: Experimental workflow for biocatalytic synthesis.
References
- 1. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Catalyst-Free α-Alkylation-α-Hydroxylation of Oxindole with Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic Asymmetric α-Hydroxylation of 3-Substituted Oxindoles with Hydrogen Peroxide - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. Host cell and expression engineering for development of an E. coli ketoreductase catalyst: Enhancement of formate dehydrogenase activity for regeneration of NADH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of 3-Hydroxy-2-Oxindole Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 3-hydroxy-2-oxindole and related metabolites in biological matrices, primarily human plasma and urine. The protocols are intended to guide researchers in developing and validating robust analytical methods for use in metabolic studies and drug development.
Introduction
3-Hydroxy-2-oxindole is a metabolite of tryptophan, an essential amino acid. The metabolic fate of tryptophan is diverse, branching into the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, the last of which is mediated by gut microbiota.[1][2][3] Alterations in tryptophan metabolism have been implicated in various physiological and pathological processes, making the quantification of its metabolites, such as 3-hydroxy-2-oxindole, a crucial aspect of clinical and pharmaceutical research. This document outlines protocols for the reliable analysis of these compounds using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Context: Tryptophan Metabolism
Tryptophan is metabolized through three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is primarily carried out by the gut microbiome.[1][2][3] The indole pathway leads to the production of indole, which can be further metabolized by the host to form various derivatives, including 3-hydroxy-2-oxindole. Understanding this pathway is essential for interpreting the biological significance of measured metabolite concentrations.
Metabolic pathway of Tryptophan to 3-Hydroxy-2-oxindole.
Analytical Methods
The primary methods for the quantification of 3-hydroxy-2-oxindole and its metabolites are HPLC with UV or fluorescence detection and LC-MS/MS. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is suitable for the simultaneous quantification of multiple indole-related metabolites in human plasma and serum.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for preparing plasma and serum samples for LC-MS/MS analysis.
-
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
-
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by direct infusion of analytical standards for 3-hydroxy-2-oxindole and other metabolites of interest. |
4. Quantitative Data Summary (Hypothetical)
The following table presents hypothetical validation data for the LC-MS/MS method. Actual data must be generated during method validation.
| Analyte | Linearity (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 3-Hydroxy-2-oxindole | 1 - 1000 | 1 | 92.5 | < 5 | < 7 |
| Indole | 1 - 1000 | 1 | 89.7 | < 6 | < 8 |
| Indoxyl Sulfate | 5 - 5000 | 5 | 95.2 | < 4 | < 6 |
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a cost-effective alternative for the quantification of 3-hydroxy-2-oxindole in simpler matrices like urine, or when higher concentrations are expected.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a robust method for extracting analytes from aqueous samples like urine.
-
Protocol:
-
To 1 mL of urine, add 10 µL of internal standard solution.
-
Add 5 mL of ethyl acetate (B1210297).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and inject into the HPLC system.
-
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Isocratic elution with a mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
3. Quantitative Data Summary (Hypothetical)
The following table presents hypothetical validation data for the HPLC-UV method.
| Analyte | Linearity (µg/mL) | LLOQ (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 3-Hydroxy-2-oxindole | 0.1 - 20 | 0.1 | 85.3 | < 8 | < 10 |
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 3-hydroxy-2-oxindole metabolites from biological samples.
General workflow for metabolite analysis.
Conclusion
The provided protocols offer a robust starting point for the development of analytical methods for 3-hydroxy-2-oxindole and related metabolites. It is crucial that each laboratory validates the chosen method according to its specific instrumentation and requirements to ensure accurate and reliable results. These methods will be valuable tools for researchers and scientists in the fields of metabolomics, clinical diagnostics, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Full Validation and Application to Clinical Research of a High-Performance Liquid Chromatography Method for the Assessment of Urinary 3-Indoxyl Sulfate in Pediatric Patients with Hematopoietic Stem Cell Transplant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid and its Analogs as Potential Chemical Probes
Disclaimer: Detailed scientific literature specifically designating "2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid" as a chemical probe with a well-defined molecular target and mechanism of action is limited. This document provides an overview of the known biological activities of the broader class of 3-substituted-3-hydroxy-2-oxindoles and presents generalized protocols that could serve as a starting point for investigating the potential of "this compound" as a chemical probe. The information provided for related compounds should not be directly extrapolated to the titular compound without experimental validation.
Introduction
This compound is a naturally occurring polyphenol found in hop bracts[1][2]. It belongs to the 3-substituted-3-hydroxy-2-oxindole class of compounds. This scaffold is a common motif in various biologically active natural products and synthetic molecules. Derivatives of 3-hydroxy-2-oxindole have been explored for a range of therapeutic applications, including their potential as anticancer, antiglaucoma, and antidepressant agents. The biological activity of these compounds suggests that they may interact with specific protein targets, making them interesting candidates for development as chemical probes to study cellular pathways.
Potential Biological Targets and Applications
While the specific targets of this compound are not well-elucidated, research on structurally related 3-hydroxy-2-oxindole derivatives has pointed towards several potential areas of investigation:
-
Anticancer Activity: Several studies have reported the antiproliferative effects of 3-substituted-3-hydroxy-2-oxindole derivatives against various cancer cell lines. A potential mechanism of action for some of these compounds is the inhibition of protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Antiglaucoma Activity: A study has reported the synthesis of this compound and its preliminary evaluation for antiglaucoma activity. The exact mechanism for this effect is yet to be determined.
-
Enzyme Inhibition: The structural features of this compound suggest its potential to interact with the active sites of various enzymes.
Data Presentation
The following table summarizes the reported biological activities of selected 3-substituted-3-hydroxy-2-oxindole derivatives to provide a contextual understanding of the potential of this chemical class. Note: Data for this compound is not available in a comparable format from the search results.
| Compound Class | Biological Activity | Potential Target(s) | Reference |
| 3-Substituted-3-hydroxy-2-oxindoles | Anticancer | VEGFR-2 | N/A |
| 3-Substituted-3-hydroxy-2-oxindoles | Antidepressant | MAO-A | N/A |
| This compound | Antiglaucoma | Not specified | N/A |
| 3-Substituted 2-oxindole derivatives | GSK-3β Inhibition | GSK-3β | N/A |
Mandatory Visualization
Caption: A generalized workflow for identifying and characterizing a potential kinase inhibitor.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a chemical probe.
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the use of this compound as a chemical probe.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol describes a general method to assess the inhibitory activity of a compound against a protein kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM to 1 nM.
-
Reaction Setup:
-
Add 2.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the VEGFR-2 enzyme and the substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to its Km value for the specific enzyme.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (e.g., using a cancer cell line)
This protocol describes a general method to assess the effect of a compound on the proliferation of cultured cells.
Materials:
-
Human cancer cell line (e.g., HUVEC for angiogenesis-related studies, or a cancer cell line known to be dependent on the target of interest)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Positive control (e.g., a known cytotoxic drug)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)
-
Plate reader capable of luminescence or absorbance detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Measurement:
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Briefly, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid
Welcome to the technical support center for the synthesis of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers and drug development professionals optimize their synthetic procedures and improve yields.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically formed via the condensation of isatin (B1672199) with malonic acid.
Q1: Why is my reaction yield consistently low?
Possible Causes & Solutions:
-
Inefficient Heating Method: Conventional thermal heating can be slow and may lead to lower yields. Microwave-assisted synthesis has been shown to produce significantly higher yields (up to 86-87%) in a much shorter time frame (5-10 minutes).[1][2]
-
Suboptimal Reaction Time: Prolonged reaction times under thermal conditions do not always guarantee higher yields and can lead to the formation of side products. For microwave-assisted synthesis, a reaction time of 5-10 minutes is often sufficient.[2][3]
-
Incorrect Reagent Stoichiometry: An insufficient amount of malonic acid can result in incomplete conversion of the isatin starting material. A molar excess of malonic acid (e.g., 2.2 equivalents) is recommended to drive the reaction to completion.[2]
-
Base Catalyst Issues: The reaction is typically catalyzed by a base like triethylamine (B128534). Ensure the base is fresh and added in the correct proportion (e.g., 1.5 equivalents for malonic acid reactions) to facilitate the reaction.[2]
-
Impure Starting Materials: The purity of isatin and malonic acid is crucial. Impurities can interfere with the reaction, leading to lower yields and the formation of side products. Ensure all reagents are of high purity before use.
Q2: I've isolated a major side product. How can I identify and prevent it?
Possible Cause & Solution:
-
The most likely side product is 2-(3-hydroxy-2-oxoindolin-3-yl)propanedioic acid.[1][2] This intermediate results from the initial addition of malonic acid to isatin without the subsequent decarboxylation step.
-
Identification: This side product can be identified using NMR spectroscopy. It will show different proton signals compared to the desired product.
-
Prevention: This issue often arises from insufficient energy input to drive the decarboxylation. If using microwave synthesis, ensure the irradiation intensity and time are adequate. Under-heating can stall the reaction at the intermediate stage.[1][2]
Q3: The reaction doesn't seem to be proceeding. What should I check?
Possible Causes & Solutions:
-
Catalyst Inactivity: Ensure the triethylamine or other base catalyst being used is not degraded. Use a fresh bottle if in doubt.
-
Solvent Purity: The reaction is often performed in dioxane.[1] Ensure the solvent is anhydrous and pure, as contaminants can quench the reaction.
-
Temperature: For conventional heating methods, ensure the reaction mixture is reaching the target temperature. For microwave synthesis, verify the power settings and temperature probe functionality.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis? The most common and direct starting material is 1H-indole-2,3-dione (isatin) or its substituted derivatives.[1]
Q2: Which synthetic method provides the best yield? Microwave-assisted (MW) decarboxylative condensation of isatin with malonic acid has been shown to provide superior yields (often >75%) and significantly shorter reaction times compared to conventional thermal activation.[1][2][3]
Q3: What is the role of triethylamine in this reaction? Triethylamine acts as a Brønsted base catalyst, which facilitates the condensation reaction between isatin and malonic acid.[4]
Q4: What is a suitable solvent for this reaction? Pure dioxane is a commonly used solvent for this synthesis.[1][2]
Q5: Can this procedure be used for substituted isatins? Yes, this method is effective for a range of substituted isatins, including those with electron-withdrawing groups like nitro-substituents, which can achieve yields as high as 87%.[1]
Data Presentation: Yield Comparison
The following table summarizes the reported yields for the synthesis of this compound and its derivatives using different heating methods.
| Compound | Substituent (R) | Method | Yield (%) | Reference |
| Target Compound | H | Microwave (A) | 76% | [1] |
| Target Compound | H | Microwave (B) | 70% | [1] |
| Target Compound | H | Thermal (C) | 77% | [1] |
| Derivative | 5-NO₂ | Microwave (A) | 86% | [1] |
| Derivative | 5-NO₂ | Microwave (B) | 87% | [1] |
| Derivative | 5,7-di-NO₂ | Microwave (A) | 78% | [1] |
| Derivative | 5,7-di-NO₂ | Microwave (B) | 71% | [1] |
| Derivative | 5-Methoxy | Microwave (A) | 61% | [1] |
| Derivative | 5-Methoxy | Microwave (B) | 50% | [1] |
Method A & B refer to different microwave vessel types as described in the source literature. Method C refers to conventional heating.[1][2]
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound.
Protocol 1: Microwave-Assisted Synthesis (Method A/B)[1][2]
-
Reagent Preparation: In a suitable microwave reaction vessel, combine 1H-indole-2,3-dione (isatin) (1.0 eq, e.g., 129 mg, 0.88 mmol) and malonic acid (2.2 eq, e.g., 0.2 g, 1.92 mmol).
-
Solvent and Catalyst Addition: Add pure dioxane (e.g., 3 mL) and triethylamine (1.5 eq, e.g., 0.5 mL) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate for 5-10 minutes at a set temperature (e.g., 120°C).
-
Work-up: After cooling, pour the reaction mixture into water and acidify with HCl (10%) to a pH of approximately 2-3.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the solid product.
Protocol 2: Conventional Thermal Synthesis (Method C)[1]
-
Reagent Preparation: In a single-necked round-bottom flask, combine 1H-indole-2,3-dione (isatin) (1.0 eq, e.g., 264 mg, 1.80 mmol) and malonic acid (2.2 eq, e.g., 411 mg, 3.95 mmol).
-
Solvent and Catalyst Addition: Add pure dioxane (e.g., 15 mL) and triethylamine (e.g., 1.0 mL).
-
Heating: Heat the mixture under reflux for the required duration (typically several hours), monitoring the reaction progress by TLC.
-
Work-up and Purification: Follow steps 4-6 as described in Protocol 1.
Visualizations
Synthetic Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Hydroxy-2-Oxindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-hydroxy-2-oxindoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of a Colored Precipitate (Red, Blue, or Purple)
Question: During the reduction of isatin (B1672199) to 3-hydroxy-2-oxindole, I observed the formation of a deeply colored precipitate, and the yield of my desired product is low. What is happening and how can I prevent it?
Answer: The formation of a colored precipitate often indicates the dimerization of isatin or its reduction intermediates. The two most common colored side products are Indirubin (red/purple) and Indigo (blue).
-
Indirubin (Red/Purple): This is a common byproduct when using certain reducing agents, particularly borohydrides in alcoholic solvents.[1][2] It is formed through the reductive dimerization of isatin.
-
Indigo (Blue): This can be formed under reducing conditions, sometimes following an initial reaction at the C3-carbonyl that facilitates dimerization.[3]
Troubleshooting:
| Observation | Potential Side Product | Recommended Action |
| Red or purple precipitate | Indirubin | 1. Choice of Reducing Agent: Use milder or more selective reducing agents. For example, reduction with NaBH4 in methanol (B129727) is known to produce indirubin.[1][2] Consider alternative methods if this is a persistent issue. 2. Temperature Control: Maintain a low reaction temperature to minimize side reactions. |
| Blue precipitate | Indigo | 1. Avoid Harsh Reducing Conditions: Overly harsh reducing agents or prolonged reaction times can favor the formation of indigo.[3] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that might contribute to dye formation. |
Experimental Protocol to Minimize Dimerization (Example: Sodium Borohydride (B1222165) Reduction)
-
Reaction Setup: To a solution of isatin (1.0 eq) in a suitable solvent (e.g., THF or a mixture of THF/water) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
Work-up: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Issue 2: Low Yield and Formation of a More Lipophilic Side Product
Question: My reaction has a low yield of 3-hydroxy-2-oxindole, and I've isolated a less polar byproduct that appears to have lost a water molecule. What is this side product and how can I avoid its formation?
Answer: This is a classic case of dehydration of the desired 3-hydroxy-2-oxindole to form a 3-ylideneoxindole or a related dehydrated species. This is particularly common when the reaction is performed under acidic conditions or at elevated temperatures. The resulting C=C double bond in conjugation with the carbonyl group makes the molecule more lipophilic.
Troubleshooting:
| Observation | Potential Side Product | Recommended Action |
| Less polar spot on TLC, mass spectrum corresponds to (M-18) | 3-Ylideneoxindole (Dehydration product) | 1. pH Control: Avoid acidic conditions during the reaction and work-up. If an acid is used as a catalyst, it should be neutralized promptly upon completion of the reaction. 2. Temperature Management: Maintain low to moderate reaction temperatures. Avoid excessive heating during the reaction and concentration steps. 3. Prompt Work-up: Work up the reaction mixture as soon as it is complete to minimize the exposure of the product to conditions that favor dehydration. |
Issue 3: Incomplete Conversion and Presence of Multiple Unidentified Byproducts in Grignard Reactions
Question: When I perform a Grignard addition to isatin, I get a complex mixture of products and a significant amount of unreacted starting material. What are the likely side reactions?
Answer: Grignard reactions with isatin can be problematic due to the presence of multiple reactive sites.[4] The primary issues are:
-
Deprotonation of the N-H group: The N-H proton of isatin is acidic and will be deprotonated by the Grignard reagent. This consumes one equivalent of the Grignard reagent and generates a less electrophilic isatin anion.
-
Attack at the C2-carbonyl (amide): While less electrophilic than the C3-ketone, the C2-carbonyl can also react with the Grignard reagent, leading to ring-opening or other undesired products.
-
Low solubility of intermediates: The magnesium alkoxide intermediate formed upon addition to the C3-carbonyl may have low solubility, hindering further reaction or leading to a complex reaction mixture upon work-up.
Troubleshooting:
| Observation | Potential Side Reaction | Recommended Action |
| Gas evolution, consumption of more than one equivalent of Grignard reagent, low yield | Deprotonation of N-H | 1. N-Protection: Protect the nitrogen of isatin before the Grignard reaction. Common protecting groups include Benzyl (Bn), p-methoxybenzyl (PMB), or Boc. This is the most effective solution. 2. Use of Excess Grignard Reagent: If N-protection is not feasible, use at least two equivalents of the Grignard reagent: one to deprotonate the nitrogen and the second for the nucleophilic addition. |
| Complex product mixture | Lack of regioselectivity, reaction at C2-carbonyl | 1. N-Protection: As above, N-protection often improves the regioselectivity of the addition to the C3-carbonyl. 2. Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. |
Experimental Protocol for Grignard Addition to N-Protected Isatin
-
N-Protection: Synthesize the desired N-protected isatin (e.g., N-benzylisatin) using standard literature procedures.
-
Reaction Setup: To a solution of the N-protected isatin (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add the Grignard reagent (1.2 eq) dropwise.
-
Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Follow standard extraction and purification procedures as described in Issue 1.
Issue 4: Formation of Spiro-oxindole Byproducts in Multi-component Reactions
Question: I am attempting a synthesis that should yield a 3-substituted-3-hydroxy-2-oxindole, but I am isolating a complex spirocyclic oxindole (B195798) instead. Why is this happening?
Answer: In multi-component reactions involving isatin and other reagents, the initial 3-hydroxy-2-oxindole adduct can undergo subsequent intramolecular or intermolecular reactions to form thermodynamically stable spiro-oxindoles.[5][6][7][8] This is especially prevalent when the nucleophile used has other reactive functional groups.
Troubleshooting:
| Observation | Potential Side Product | Recommended Action |
| Isolation of a product with a significantly higher molecular weight and complex NMR spectrum | Spiro-oxindole | 1. Reaction Conditions: Carefully control the reaction stoichiometry and temperature. Sometimes, lowering the temperature can favor the formation of the initial adduct over the cyclized spiro product. 2. Choice of Reagents: If possible, choose reagents that are less prone to subsequent cyclization reactions. 3. Isolate the Intermediate: If the initial adduct is stable enough, it may be possible to isolate it before it proceeds to form the spiro-compound by stopping the reaction early and performing a quick work-up. |
Summary of Potential Side Products and Their Yields
| Synthetic Method | Desired Product | Common Side Product(s) | Typical Yield of Side Product | Conditions Favoring Side Product |
| Reduction of Isatin (e.g., with KBH4 in MeOH) | 3-Hydroxy-2-oxindole | Indirubin | Can be significant, in some cases the major product | Use of borohydrides in alcoholic solvents |
| Acid-catalyzed reactions | 3-Hydroxy-2-oxindole | 3-Ylideneoxindole | Variable, can be high with strong acids or high temperatures | Acidic conditions, elevated temperatures |
| Grignard Addition to Isatin | 3-Alkyl/Aryl-3-hydroxy-2-oxindole | Unreacted Isatin, complex mixture | High if N-H is not protected | Unprotected N-H group on isatin |
| Multi-component Reactions | 3-Substituted-3-hydroxy-2-oxindole | Spiro-oxindoles | Can be the major product depending on reactants and conditions | Presence of multifunctional reagents, prolonged reaction times |
Visualizations
Caption: Reaction scheme for 3-hydroxy-2-oxindole synthesis and major side pathways.
Caption: A troubleshooting decision tree for common synthesis issues.
References
- 1. Isatin - Sciencemadness Wiki [sciencemadness.org]
- 2. Isatin - Wikipedia [en.wikipedia.org]
- 3. On the Baeyer-Emmerling Synthesis of Indigo [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation of diverse polycyclic spirooxindoles via three-component reaction of isoquinolinium salts, isatins and malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
"how to prevent degradation of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid in solution"
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, stock solutions of this compound should be stored at -80°C, which can preserve the compound for up to 6 months. For short-term storage, -20°C is suitable for up to one month. The solid powder form of the compound is more stable and can be stored at -20°C for up to 3 years. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The degradation of this compound, a polyphenol with a 3-hydroxyoxindole core, is primarily influenced by:
-
Oxidation: The 3-hydroxyoxindole moiety is susceptible to oxidation, which is a major degradation pathway. The presence of dissolved oxygen or oxidizing agents in the solution can promote this process.
-
pH: The stability of polyphenolic compounds is often pH-dependent. Both highly acidic and alkaline conditions can catalyze hydrolysis or oxidative degradation. For many polyphenols, neutral to slightly acidic conditions (pH 3-6) are optimal for stability.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including oxidation and hydrolysis.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is advisable to protect solutions from light by using amber vials or covering the container with aluminum foil.
Q3: Which solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound. For aqueous buffers in experiments, it is important to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced effects in biological assays. The stability in other organic solvents like ethanol (B145695) or acetonitrile (B52724) should be determined empirically, as solvent polarity can influence the degradation rate.
Q4: Are there any additives that can help stabilize the compound in solution?
A4: Yes, the addition of antioxidants can help mitigate oxidative degradation. Common antioxidants used in laboratory settings include:
-
Ascorbic acid (Vitamin C): Effective at scavenging a wide range of reactive oxygen species.
-
Butylated hydroxytoluene (BHT): A synthetic phenolic antioxidant that can be effective in organic solvents and lipid-containing systems.
-
Ethylenediaminetetraacetic acid (EDTA): A chelating agent that can sequester metal ions which may catalyze oxidation reactions.
The choice and concentration of the antioxidant should be optimized for the specific experimental conditions and checked for any interference with the assay.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or concentration over a short period. | Oxidative degradation. | 1. Prepare fresh solutions before each experiment.2. De-gas aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon) before use.3. Consider adding an antioxidant like ascorbic acid (e.g., 0.1 mM) to the solution.4. Store solutions in tightly sealed containers with minimal headspace. |
| Precipitation of the compound in aqueous buffer. | Poor solubility or pH-dependent solubility. | 1. Ensure the initial stock solution in an organic solvent (e.g., DMSO) is fully dissolved before diluting with aqueous buffer.2. Increase the percentage of the organic co-solvent if the experimental system allows.3. Adjust the pH of the buffer. The solubility of compounds with acidic or basic functional groups can be highly pH-dependent.4. Use sonication to aid dissolution during preparation. |
| Inconsistent results between experiments. | Degradation due to repeated freeze-thaw cycles or exposure to light. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.2. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.3. Maintain consistent temperature and handling procedures across all experiments. |
| Color change in the solution (e.g., turning yellow or brown). | Oxidation of the phenolic structure. | 1. This is a visual indicator of degradation. Discard the solution and prepare a fresh one.2. Implement preventative measures against oxidation as described above (e.g., use of de-gassed buffers, antioxidants). |
Data Presentation
The following tables provide illustrative quantitative data on the stability of this compound under various conditions. This data is based on general principles of polyphenol stability and should be used as a guideline for experimental design.
Table 1: Effect of Temperature on the Stability of this compound in pH 7.4 Buffer
| Temperature (°C) | Half-life (t½) in hours (Illustrative) |
| 4 | 168 |
| 25 (Room Temp) | 48 |
| 37 | 12 |
Table 2: Effect of pH on the Stability of this compound at 25°C
| pH | Half-life (t½) in hours (Illustrative) |
| 3.0 | > 200 |
| 5.0 | 120 |
| 7.4 | 48 |
| 9.0 | 8 |
Table 3: Effect of Antioxidants on the Stability of this compound in pH 7.4 Buffer at 25°C
| Condition | Half-life (t½) in hours (Illustrative) |
| No Antioxidant | 48 |
| + 0.1 mM Ascorbic Acid | 96 |
| + 0.1 mM EDTA | 72 |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., DMSO or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, heat a solution of the compound (100 µg/mL in a suitable solvent) at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolysis samples if necessary.
-
Analyze all samples, including a non-stressed control, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
4. Development of a Stability-Indicating HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., 254 nm and 280 nm).
-
The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.
Visualizations
Caption: Potential oxidative degradation pathway of the compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Purification of 3-Hydroxy-2-Oxindole Derivatives
Welcome to the technical support center for the purification of 3-hydroxy-2-oxindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of 3-hydroxy-2-oxindole derivatives in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product After Purification
-
Question: I am getting a very low yield, or no product at all, after performing column chromatography. What could be the reasons?
-
Answer: Low recovery of 3-hydroxy-2-oxindole derivatives after purification can stem from several factors:
-
Compound Instability: 3-Hydroxy-2-oxindoles can be sensitive to prolonged exposure to certain conditions. For instance, some derivatives may decompose in the presence of strong bases or acids over extended periods.[1] Long reaction times during synthesis or purification may lead to product degradation.
-
Inappropriate Solvent System for Chromatography: The choice of eluent is critical for successful separation. An inappropriate solvent system may lead to poor separation from byproducts or irreversible adsorption to the stationary phase.
-
Co-elution with Impurities: If the polarity of your product is very close to that of a major impurity, it can be difficult to separate them, leading to a lower yield of the pure fraction.
-
Product Precipitation on the Column: Some 3-hydroxy-2-oxindole derivatives may have limited solubility in the chosen mobile phase, causing them to precipitate on the column.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low purification yield.
Issue 2: Presence of Impurities in the Final Product
-
Question: My purified product shows extra peaks in the NMR or a spot on the TLC. How can I identify and remove these impurities?
-
Answer: Common impurities in the synthesis of 3-hydroxy-2-oxindole derivatives often include unreacted starting materials like isatin (B1672199) derivatives and byproducts from side reactions.[2]
-
Identification:
-
Compare the spectra (NMR, MS) of your purified product with the spectra of the starting materials.
-
Analyze the reaction mechanism to predict potential byproducts. For example, in reactions involving bases, elimination or rearrangement products might form.
-
-
Removal:
-
Optimize Column Chromatography: A shallower gradient or a different solvent system can improve the resolution between your product and the impurity. See the detailed protocol below for optimizing column chromatography.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. Common solvents for recrystallization of 3-hydroxy-2-oxindole derivatives include methanol (B129727) and ethyl acetate (B1210297).[3]
-
Acid-Base Extraction: If the impurity has a different acidic or basic character than your product, a liquid-liquid extraction can be effective.
-
-
Issue 3: Product Degradation During Purification
-
Question: I observe streaking on my TLC plates and the formation of new, colored spots during column chromatography. Is my compound degrading?
-
Answer: Yes, these are common signs of compound degradation on silica (B1680970) gel. 3-Hydroxy-2-oxindoles can be susceptible to degradation under certain conditions.
-
Acid/Base Sensitivity: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. Conversely, basic alumina (B75360) can degrade base-sensitive molecules. The use of a base, such as triethylamine, in the eluent can sometimes mitigate degradation on silica gel.
-
Oxidation: Some 3-hydroxy-2-oxindole derivatives can be prone to oxidation, especially if they have electron-rich substituents.[4] Running the column with degassed solvents and under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
-
Prolonged Exposure: The longer the compound spends on the stationary phase, the higher the chance of degradation. Faster purification methods like flash column chromatography are often preferred.[2]
-
Logical Relationship for Preventing Degradation
Caption: Strategies to prevent product degradation during purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 3-hydroxy-2-oxindole derivatives?
A1: Column chromatography is the most frequently reported method for the purification of 3-hydroxy-2-oxindole derivatives.[3][5] Flash column chromatography is often preferred to minimize the time the compound spends on the stationary phase.[2]
Q2: What are the recommended solvent systems for column chromatography?
A2: A mixture of ethyl acetate and hexane (B92381) is the most commonly used eluent system. The ratio is adjusted based on the polarity of the specific derivative, with typical ratios ranging from 15:85 to 85:15 (ethyl acetate:hexane).[5]
Q3: Can I use recrystallization to purify my 3-hydroxy-2-oxindole derivative?
A3: Yes, recrystallization can be a very effective method, especially for removing minor impurities. Commonly used solvents for recrystallization include methanol and ethyl acetate.[3]
Q4: My 3-hydroxy-2-oxindole derivative seems to be unstable on silica gel. What are my options?
A4: If you suspect your compound is degrading on silica gel, you can try the following:
-
Neutralize the silica gel: Pre-treat the silica gel with a base like triethylamine.
-
Use a different stationary phase: Consider using neutral alumina or a polymer-based stationary phase.
-
Alternative purification methods: Techniques like preparative HPLC or recrystallization might be more suitable.
Q5: How can I monitor the progress of my column chromatography?
A5: Thin-layer chromatography (TLC) is the standard method for monitoring the separation. It is crucial to use the same solvent system for TLC as for the column chromatography to get an accurate prediction of the separation.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of 3-Hydroxy-2-Oxindole Derivatives
| Derivative Type | Typical Solvent System (v/v) | Reference |
| General 3-substituted-3-hydroxy-2-oxindoles | Ethyl Acetate / Hexane (15:85 to 85:15) | [5] |
| N-benzylated 3-substituted-3-hydroxy-2-oxindoles | Ethyl Acetate / Hexane (15:85) | [5] |
| 3-alkynyl-3-hydroxy-2-oxindoles | Not specified, but flash column chromatography is used | [2] |
Table 2: Recommended Solvents for Recrystallization
| Solvent | Application | Reference |
| Methanol (MeOH) | General purification | [3] |
| Ethyl Acetate (EtOAc) | General purification | [3] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 15% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column bed.
-
Elution: Start the elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2][5]
Experimental Workflow for Flash Column Chromatography
Caption: Step-by-step workflow for flash column chromatography.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol or ethyl acetate are good starting points.[3]
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- 1. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and is ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01023F [pubs.rsc.org]
- 3. US8933248B2 - 3-substituted-3-hydroxy oxindole derivatives and process for preparation thereof - Google Patents [patents.google.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing epimerization during the synthesis of 3-hydroxy-2-oxindoles"
Technical Support Center: Synthesis of 3-Hydroxy-2-Oxindoles
Welcome to the technical support center for the synthesis of 3-hydroxy-2-oxindoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on preventing epimerization and maintaining stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of 3-hydroxy-2-oxindole synthesis and why is it a major concern?
A: Epimerization is a chemical process where the configuration at one of several stereocenters in a molecule is inverted. For 3-substituted-3-hydroxy-2-oxindoles, the critical stereocenter is at the C3 position. Epimerization (or racemization if it leads to a 1:1 mixture of enantiomers) is a significant concern because the biological activity of these molecules is often highly dependent on their specific three-dimensional structure.[1] Loss of stereochemical purity can lead to a dramatic decrease in therapeutic efficacy or the introduction of undesired off-target effects. 3-monosubstituted oxindoles are particularly prone to this issue.[2]
Q2: What is the underlying chemical mechanism for epimerization at the C3 position?
A: The hydrogen atom at the C3 position of the oxindole (B195798) core is acidic because it is alpha to the C2-carbonyl group. Under basic or, in some cases, acidic conditions, this proton can be removed to form a planar enolate intermediate. The stereochemical information at the C3 center is lost in this planar form. Subsequent re-protonation of the enolate can occur from either face, leading to a mixture of the original stereoisomer and its C3 epimer.
Q3: What general reaction or workup conditions are known to promote epimerization?
A: Several factors can induce epimerization:
-
Strong Bases: Strong bases readily deprotonate the C3 position, facilitating the formation of the problematic enolate intermediate.[3]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for deprotonation and can accelerate the rate of epimerization.[4]
-
Extended Reaction Times: Prolonged exposure to basic or acidic conditions increases the likelihood of epimerization.
-
Protic Solvents: Polar protic solvents can facilitate proton exchange, potentially contributing to epimerization.
-
Purification Conditions: Standard silica (B1680970) gel chromatography can sometimes lead to epimerization due to the acidic nature of the silica surface, especially with prolonged exposure.[5]
Q4: How can I detect and quantify epimerization in my product?
A: The most reliable method for detecting and quantifying epimers is chiral High-Performance Liquid Chromatography (HPLC) . By using a suitable chiral stationary phase, you can separate and quantify the different stereoisomers (enantiomers or diastereomers) in your mixture. The ratio of the peak areas corresponds to the ratio of the epimers, allowing you to calculate the enantiomeric excess (ee) or diastereomeric ratio (dr). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used in some cases to distinguish between epimers.
Troubleshooting Guide: Loss of Stereoselectivity
This guide addresses common issues related to poor stereochemical outcomes during the synthesis of 3-hydroxy-2-oxindoles.
Problem 1: Low enantiomeric excess (ee) or diastereomeric ratio (dr) is observed in the crude reaction mixture.
This suggests that epimerization is occurring during the reaction itself. Consult the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solutions & Mitigating Actions |
| Base Strength/Type | Issue: The base used may be too strong or not sterically hindered enough, promoting C3 deprotonation.[3] Solution: Opt for weaker, non-nucleophilic, or sterically hindered bases (e.g., DIPEA, N-methylmorpholine) where the reaction mechanism allows.[4] Avoid strong bases like DBU if possible, or use them in catalytic amounts at low temperatures.[3] |
| Reaction Temperature | Issue: The reaction is running too hot, accelerating the rate of epimerization.[4] Solution: Perform the reaction at a lower temperature. For highly sensitive substrates, running the reaction at 0 °C, -20 °C, or even as low as -60 °C can significantly preserve stereochemical integrity.[6] |
| Reaction Time | Issue: The product is exposed to epimerization-promoting conditions for too long. Solution: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid letting the reaction run unnecessarily overnight if it is complete within a few hours. |
| N-Protecting Group | Issue: The electronic nature of the nitrogen protecting group can influence the acidity of the C3 proton. Solution: Electron-withdrawing groups on the nitrogen (e.g., Boc, Phenyl) can increase the acidity of the C3 proton and accelerate racemization.[3] If possible, select a protecting group that does not overly acidify this position. |
| Solvent Choice | Issue: The solvent may be stabilizing the enolate intermediate or facilitating proton transfer. Solution: Screen aprotic solvents of varying polarity (e.g., Toluene, THF, DCM). The optimal solvent is highly reaction-dependent, but moving away from polar protic solvents is a good first step. |
Problem 2: The crude reaction shows high stereoselectivity, but it decreases significantly after workup and/or purification.
This indicates that epimerization is occurring post-reaction.
| Potential Cause | Recommended Solutions & Mitigating Actions |
| Aqueous Workup | Issue: Using strongly acidic or basic aqueous solutions (e.g., 1M HCl, sat. NaHCO₃) can cause epimerization during extraction. Solution: Use buffered or neutral washes (e.g., saturated ammonium (B1175870) chloride, brine) whenever possible. Minimize contact time with any acidic or basic layers and work quickly at low temperatures (e.g., in an ice bath). |
| Chromatography | Issue: The acidic nature of standard silica gel promotes enolization and epimerization on the column.[5] Solution: 1. Neutralize Silica: Pre-treat the silica gel by preparing the slurry with a solvent containing a small amount of a volatile base (e.g., 1% triethylamine (B128534) in the eluent). 2. Use Alternative Media: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or Florisil. 3. Minimize Time: Perform flash chromatography quickly and avoid letting the compound sit on the column for extended periods. |
| Concentration/Storage | Issue: Traces of acid or base in the purified product can cause slow epimerization upon concentration or during storage. Solution: Ensure all acidic or basic reagents are thoroughly removed during workup. Store sensitive compounds in a freezer, dissolved in a neutral, aprotic solvent if necessary. |
Visualized Guides and Workflows
Mechanism of Base-Catalyzed Epimerization
The following diagram illustrates the key mechanistic steps leading to the loss of stereochemistry at the C3 position of a 3-substituted-3-hydroxy-2-oxindole.
Caption: Base-catalyzed deprotonation at C3 leads to a planar enolate, causing loss of stereochemistry.
General Experimental Workflow for Asymmetric Synthesis
This workflow outlines the critical stages for synthesizing and analyzing chiral 3-hydroxy-2-oxindoles while minimizing epimerization.
Caption: A workflow emphasizing control points to maintain stereochemical integrity.
Troubleshooting Logic Tree for Epimerization
Use this decision tree to diagnose the source of unexpected epimerization.
Caption: A decision tree to diagnose the source of epimerization during synthesis.
Key Experimental Protocol: Organocatalytic Asymmetric Aldol (B89426) Reaction
The following is a representative protocol for the synthesis of a chiral 3-hydroxy-2-oxindole, adapted from methodologies known to provide high stereoselectivity. Conditions should be optimized for specific substrates.
Reaction: Asymmetric aldol addition of a ketone to an isatin (B1672199) derivative.
Reagents & Materials:
-
N-Protected Isatin (1.0 eq)
-
Ketone (e.g., acetone, cyclohexanone) (2.0 - 5.0 eq)
-
Organocatalyst (e.g., chiral primary amine, prolinol derivative) (0.1 - 0.2 eq)
-
Acidic co-catalyst (e.g., TFA, benzoic acid) (0.1 - 0.2 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, THF, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-protected isatin (e.g., 0.5 mmol, 1.0 eq), the organocatalyst (e.g., 0.05 mmol, 0.1 eq), and the acidic co-catalyst (e.g., 0.05 mmol, 0.1 eq).
-
Solvent & Reagents: Add the anhydrous solvent (e.g., 5 mL) and stir the mixture at room temperature for 10 minutes. Cool the flask to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Addition: Add the ketone (e.g., 1.0 mmol, 2.0 eq) dropwise to the cooled, stirring mixture.
-
Reaction: Allow the reaction to stir at the low temperature for the optimized duration (typically 12-48 hours). Monitor the reaction progress by TLC by observing the consumption of the isatin starting material.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with water (10 mL) and brine (10 mL) to ensure all aqueous-soluble species are removed.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Crucially, the silica gel should be pre-treated by slurrying in the chosen eluent system containing 1% triethylamine (Et₃N) to prevent on-column epimerization.
-
Analysis: Analyze the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure. Determine the enantiomeric excess or diastereomeric ratio by chiral HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Photochemical Deracemization of 3-Substituted Oxindoles - ChemistryViews [chemistryviews.org]
- 3. Enantioseparation and Racemization of 3-Fluorooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the in vivo stability of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. The content is structured to address common challenges and provide practical solutions through troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual workflows.
Troubleshooting Guide: Common In Vivo Stability Issues
This guide addresses specific issues that may arise during in vivo studies with this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or no systemic exposure after oral administration. | 1. Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal tract for absorption. 2. Rapid metabolism: Significant first-pass metabolism in the gut wall or liver. 3. Chemical instability in gastric fluid: Degradation of the compound in the low pH environment of the stomach. | 1. Formulation Improvement: Screen different formulation vehicles such as co-solvents (e.g., PEG 400, propylene (B89431) glycol), surfactants, or cyclodextrins to improve solubility. 2. Pharmacokinetic Study: Conduct a pilot pharmacokinetic (PK) study with intravenous (IV) and oral (PO) administration to determine absolute bioavailability and assess the extent of first-pass metabolism. 3. Enteric Coating: For oral formulations, consider an enteric-coated capsule or tablet to protect the compound from gastric acid. |
| High inter-animal variability in plasma concentrations. | 1. Inconsistent formulation: The compound may not be uniformly suspended or dissolved in the dosing vehicle. 2. Variability in food and water intake: Differences in gastric emptying and GI tract physiology among animals. 3. Genetic polymorphism in metabolic enzymes: Differences in metabolic rates between individual animals. | 1. Formulation Homogeneity: Ensure the formulation is a homogenous solution or a fine, uniform suspension before each dose. 2. Standardize Experimental Conditions: Standardize housing conditions, including diet and light/dark cycles, and ensure consistent dosing times. 3. Increase Sample Size: Use a larger number of animals per group to improve statistical power and account for biological variability. |
| Rapid clearance and short half-life in vivo. | 1. Plasma instability: The compound is rapidly degraded by plasma enzymes (e.g., esterases, amidases). 2. Rapid metabolic clearance: The compound is quickly metabolized by hepatic or extrahepatic enzymes. 3. Oxidative degradation: The 3-hydroxyoxindole moiety is susceptible to oxidation. | 1. In Vitro Plasma Stability Assay: Perform an in vitro plasma stability assay to determine the compound's half-life in plasma from the relevant species. 2. Metabolic Stability Assessment: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolic pathways. 3. Prodrug Strategy: Consider a prodrug approach to mask the labile tertiary hydroxyl group, potentially as a phosphate (B84403) ester or a carbamate, to improve metabolic stability.[1][2] |
| Formation of unexpected metabolites in vivo. | 1. Unanticipated metabolic pathways: The compound may undergo metabolic reactions not predicted by in silico models. 2. Gut microbiota metabolism: The compound may be metabolized by gut bacteria before absorption. | 1. Metabolite Identification Studies: Use high-resolution mass spectrometry (LC-MS/MS) to identify the structure of unknown metabolites in plasma and excreta. 2. In Vitro Gut Microbiota Incubation: Incubate the compound with fecal homogenates or specific bacterial strains to investigate the role of gut microbiota in its metabolism. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its 3-hydroxy-2-oxindole core. This structural motif is susceptible to:
-
Oxidative Degradation: The tertiary alcohol at the 3-position can be prone to oxidation, potentially leading to ring-opening or other rearrangements.
-
Dehydration: Under certain conditions, the tertiary alcohol could undergo dehydration.
-
Metabolic Transformation: In vivo, the hydroxyl group is a likely site for glucuronidation or sulfation, leading to rapid clearance. The oxindole (B195798) ring itself can also be a target for metabolic enzymes.
Q2: How can I improve the aqueous solubility of this compound for in vivo studies?
A2: Improving aqueous solubility is often a critical first step. Consider the following approaches:
-
pH Adjustment: Investigate the pH-solubility profile of your compound. As it has an acetic acid moiety, its solubility will likely increase at higher pH. However, be mindful of potential pH-dependent degradation.
-
Co-solvents: Use of pharmaceutically acceptable co-solvents like polyethylene (B3416737) glycol (PEG) 300 or 400, propylene glycol (PG), or dimethyl sulfoxide (B87167) (DMSO) can significantly enhance solubility. Always include a vehicle control group in your in vivo experiments to account for any effects of the co-solvents.
-
Formulation with Excipients: Explore the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween® 80, Cremophor® EL).
Q3: What is a prodrug strategy, and how can it be applied to this molecule?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For this compound, a prodrug approach could be used to mask the chemically and metabolically labile tertiary hydroxyl group. This can improve stability, solubility, and/or oral bioavailability. A common strategy for masking hydroxyl groups is to form an ester, such as a phosphate ester, which can be cleaved by in vivo phosphatases to release the active parent drug.[2]
Q4: What are the recommended storage conditions for the solid compound and its solutions?
A4: Based on supplier recommendations, the solid compound is stable for up to 6 months at -80°C and for 1 month at -20°C.[3] This suggests that the compound is not stable at room temperature for extended periods. Stock solutions should be prepared fresh and used immediately. If short-term storage of solutions is necessary, they should be kept at -80°C. It is crucial to perform stability tests on your specific formulation under the intended storage and experimental conditions.
Quantitative Stability Data
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffers at 37°C
| pH | Buffer System | Half-life (t½) (hours) | % Remaining after 24 hours |
| 1.2 | 0.1 N HCl | Data to be determined | Data to be determined |
| 4.5 | Acetate Buffer | Data to be determined | Data to be determined |
| 7.4 | Phosphate Buffer | Data to be determined | Data to be determined |
| 9.0 | Borate Buffer | Data to be determined | Data to be determined |
Table 2: Hypothetical Plasma Stability of this compound at 37°C
| Species | Half-life (t½) (minutes) | % Remaining after 2 hours |
| Human | Data to be determined | Data to be determined |
| Mouse | Data to be determined | Data to be determined |
| Rat | Data to be determined | Data to be determined |
| Dog | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (B52724)
-
-
Initial Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (determine by UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Incubate the compound in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Optimization: Analyze the stressed samples using the initial HPLC method. Adjust the gradient, mobile phase composition, and/or column chemistry to achieve baseline separation of all degradation peaks from the parent peak.
-
Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of the compound in plasma.
Methodology:
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Control compounds: one stable (e.g., propranolol) and one unstable (e.g., procaine).
-
Pooled plasma (from the species of interest, e.g., human, mouse, rat) containing an anticoagulant (e.g., heparin).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Acetonitrile containing an internal standard (a structurally unrelated compound that does not interfere with the analysis).
-
-
Procedure:
-
Pre-warm plasma and PBS to 37°C.
-
Spike the test compound into the plasma to a final concentration of 1 µM (final DMSO concentration should be ≤ 0.5%).
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile with the internal standard.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming resistance in cancer cell lines to 3-hydroxy-2-oxindole compounds"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance in cancer cell lines to 3-hydroxy-2-oxindole compounds.
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: My cancer cell line is showing a reduced response to my 3-hydroxy-2-oxindole compound. How do I confirm and quantify this resistance?
A1: The first step is to quantify the change in drug sensitivity by comparing the half-maximal inhibitory concentration (IC50) between your suspected resistant cell line and the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance. You can determine the IC50 using a cell viability assay, such as the MTT assay.[1][2]
Table 1: Example IC50 Data for Sensitive vs. Resistant Cell Lines
| Cell Line | Compound | IC50 (µM) | Fold Resistance |
|---|---|---|---|
| Parental MCF-7 | Oxindole-A | 2.5 | - |
| Resistant MCF-7 | Oxindole-A | 25.0 | 10x |
| Parental A549 | Oxindole-B | 5.0 | - |
| Resistant A549 | Oxindole-B | 60.0 | 12x |
This table presents hypothetical data for illustrative purposes.
Q2: I've confirmed resistance. What are the most common molecular mechanisms I should investigate?
A2: Resistance to kinase inhibitors like many oxindole (B195798) compounds typically falls into three main categories:[3]
-
On-Target Alterations: Secondary mutations in the kinase target that prevent the compound from binding effectively.[4][5]
-
Activation of Bypass Signaling Pathways: Cancer cells activate alternative survival pathways to circumvent the inhibited target.[6] Common examples include the STAT3, PI3K/AKT, and MAPK/ERK pathways.[7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which pump the drug out of the cell.[9][10][11]
Caption: Key mechanisms of resistance to investigate.
Q3: I suspect activation of a bypass pathway. How can I identify which pathway is responsible?
A3: The most direct method is to use Western blotting to compare the phosphorylation status of key signaling proteins in your parental (sensitive) and resistant cell lines.[7] An increased ratio of phosphorylated (active) protein to total protein in the resistant line indicates activation of that pathway.
Key Proteins to Probe:
-
STAT3 Pathway: p-STAT3 (Tyr705) and total STAT3.[7]
-
PI3K/Akt Pathway: p-Akt (Ser473), total Akt, p-PI3K, total PI3K.[12][13]
-
MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.[14]
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. dovepress.com [dovepress.com]
- 4. Overcoming On-Target Resistance to Tyrosine Kinase Inhibitors in Lung Cancer | Annual Reviews [annualreviews.org]
- 5. Strategies to overcome resistance to tyrosine kinase inhibitors in non-small-cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming resistance to tyrosine kinase inhibitors: lessons learned from cancer cells treated with EGFR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of ABC transporters in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid and its Synthetic Analogues in Oncology Research
A comprehensive analysis of the natural scaffold that has inspired the development of potent synthetic anticancer agents.
This guide provides a detailed comparison of the naturally occurring compound 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid and its synthetically derived analogues, which have demonstrated significant potential in cancer therapy. While the parent compound, found in hop bracts, serves as a structural blueprint, research has predominantly focused on the synthesis and evaluation of its derivatives for enhanced cytotoxic and targeted activities against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Oxindole (B195798) Scaffold in Cancer Therapy
The oxindole core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide range of biological activities. In oncology, oxindole derivatives have emerged as a promising class of therapeutic agents due to their ability to interact with various molecular targets implicated in cancer progression. This compound, a natural polyphenol, represents a key starting point for the chemical exploration and development of novel anticancer drugs. Although quantitative anticancer data for the parent compound is not extensively available in the public domain, its structural features have inspired the synthesis of a multitude of analogues with potent anti-proliferative effects.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro anticancer activity of several synthetic analogues of this compound against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which indicate the concentration of the compound required to inhibit 50% of cancer cell growth.
Table 1: Cytotoxicity of Spiro-Oxindole Derivatives against Breast Cancer Cell Lines
| Compound ID | Modification | MCF-7 (IC50 in µM) | MDA-MB-231 (IC50 in µM) | Reference |
| Compound 6 | N-benzyl substitution with a chloro group | 3.55 ± 0.49 | 4.40 ± 0.468 | [1] |
Table 2: Growth Inhibitory Activity of 3-Hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one Analogues
| Compound ID | Cancer Cell Line | GI50 | Reference |
| Compound 3o | A549/ATTC (Non-Small Cell Lung Cancer) | 190 nM | [2] |
| LOX IMVI (Melanoma) | 750 nM | [2] | |
| Compounds 3n & 3o | CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226 (Leukemia) | 2 to 5 µM | [2] |
Mechanisms of Action and Signaling Pathways
Synthetic analogues of this compound exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
One of the prominent mechanisms is the inhibition of protein kinases . For instance, certain oxindole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. By blocking VEGFR2, these compounds can effectively suppress the formation of new blood vessels that tumors need to grow and metastasize. Other targeted kinases include Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Another important mechanism is the induction of apoptosis , or programmed cell death. Many synthetic oxindoles have been shown to trigger apoptotic pathways in cancer cells, leading to their elimination. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins.
The following diagram illustrates a generalized signaling pathway targeted by many synthetic oxindole analogues.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of synthetic oxindole analogues.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Investigational oxindole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the oxindole compounds. Control wells receive medium with vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
Investigational oxindole compounds
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are treated with the oxindole compounds at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and resuspended in PI staining solution.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Investigational oxindole compounds
-
Annexin V-FITC and Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are treated with the oxindole compounds for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in binding buffer, followed by the addition of Annexin V-FITC and PI.
-
Incubation: Cells are incubated in the dark at room temperature for 15 minutes.
-
Analysis: The stained cells are analyzed by flow cytometry.
The following diagram outlines the general workflow for in vitro evaluation of the anticancer activity of these compounds.
Conclusion
While this compound serves as a valuable natural scaffold, its synthetic analogues have demonstrated significant and promising anticancer activities in preclinical studies. The data presented in this guide highlight the potential of these modified oxindole structures as lead compounds for the development of novel cancer therapeutics. Further research is warranted to fully elucidate their mechanisms of action, evaluate their in vivo efficacy and safety profiles, and to explore the potential anticancer properties of the parent natural compound itself. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of this important class of molecules.
References
A Comparative Analysis of Natural vs. Synthetic 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid for Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of naturally derived and synthetically produced 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. This document outlines the key differences in their sourcing, physicochemical properties, and potential biological activities, supported by available data and detailed experimental protocols.
Introduction
This compound is a polyphenol naturally found in the bracts of the hop plant (Humulus lupulus L.)[1]. This oxindole (B195798) derivative has garnered interest within the scientific community due to the diverse biological activities associated with the 3-substituted-3-hydroxy-2-oxindole scaffold, including potential antiglaucomic, anticancer, and anti-inflammatory properties. As with many bioactive compounds, researchers have the option of isolating it from its natural source or pursuing chemical synthesis. This guide aims to provide a comparative framework to aid in the selection of the most appropriate source for specific research and development needs.
Physicochemical Properties: A Comparative Overview
| Property | Natural this compound | Synthetic this compound |
| Purity | Variable, dependent on extraction and purification efficiency. May contain other plant-derived compounds. | High purity achievable (e.g., >99%) through controlled reaction and purification steps. |
| Yield | Generally lower and dependent on the concentration in the plant material and extraction efficiency. | High yields (up to 97%) have been reported for specific synthetic methods[2]. |
| Stereochemistry | Typically produced as a specific stereoisomer due to enzymatic biosynthesis in the plant. | Synthesis can result in a racemic mixture unless stereoselective methods are employed. |
| Stability | Stability can be affected by the presence of other natural compounds. | Generally high stability, with well-defined storage conditions. |
| Consistency | Batch-to-batch variation can occur due to differences in plant source, growing conditions, and extraction process. | High batch-to-batch consistency and reproducibility. |
Table 1: Comparative Summary of Physicochemical Properties.
Experimental Protocols
Natural Extraction and Purification Workflow
The extraction of this compound from Humulus lupulus involves the separation of the compound from a complex mixture of plant metabolites. While a specific protocol for this exact molecule is not extensively detailed, a general workflow can be adapted from methods used for extracting other polyphenols from hops.
Caption: Workflow for the extraction and purification of the natural compound.
Methodology:
-
Preparation of Plant Material: Dried hop bracts are ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate) to solubilize the target compound and other polyphenols.
-
Filtration and Concentration: The mixture is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is then purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired compound from other co-extracted substances.
Synthetic Production Workflow
The chemical synthesis of this compound offers a more controlled and scalable approach. A reported efficient method involves the microwave-assisted condensation of isatin (B1672199) with malonic acid.
Caption: Workflow for the chemical synthesis and purification of the compound.
Methodology:
-
Reaction Setup: Isatin and malonic acid are combined in a suitable solvent, such as dioxane, with a base like triethylamine.
-
Microwave-Assisted Reaction: The reaction mixture is subjected to microwave irradiation for a short duration (e.g., 2-10 minutes) at a specific power (e.g., 360W) to drive the condensation and subsequent decarboxylation[2].
-
Work-up: The reaction mixture is then worked up, typically involving extraction with an organic solvent and washing with aqueous solutions to remove impurities.
-
Purification: The final product is purified by crystallization or other chromatographic methods to achieve high purity.
Biological Activity: A Comparative Perspective
Direct comparative studies on the biological efficacy of natural versus synthetic this compound are currently lacking. However, the broader class of 3-substituted-3-hydroxy-2-oxindoles has been shown to exhibit a range of biological activities. It is plausible that both natural and synthetic forms of the compound would exhibit similar activities, with potential differences in potency arising from stereochemistry and the presence of minor impurities in the natural extract.
| Biological Activity | Supporting Data for 3-Hydroxy-2-Oxindole Derivatives |
| Anticancer | Some synthetic derivatives have shown potent cytotoxic effects against various cancer cell lines, inducing apoptosis through caspase-mediated pathways. |
| Anti-inflammatory | Synthetic analogs have been shown to modulate inflammatory responses by reducing the production of inflammatory cytokines. |
| Antiglaucomic | Synthetic 3-hydroxy-2-oxindoles have been evaluated for their potential to reduce intraocular pressure[2]. |
Table 2: Reported Biological Activities of 3-Hydroxy-2-Oxindole Derivatives.
Potential Signaling Pathways
The 3-substituted-3-hydroxy-2-oxindole scaffold is a "privileged structure" in medicinal chemistry, known to interact with multiple biological targets. While the specific signaling pathways modulated by this compound have not been fully elucidated, related oxindole derivatives have been shown to target key signaling cascades involved in cell proliferation, survival, and inflammation.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxy-2-Oxindole Derivatives
For researchers, scientists, and drug development professionals, the 3-hydroxy-2-oxindole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 3-hydroxy-2-oxindole derivatives, focusing on their anticancer, kinase inhibitory, and antiviral activities. The information is supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
The 3-substituted-3-hydroxy-2-oxindole core is found in a variety of bioactive natural products and has garnered significant attention in drug discovery due to its broad spectrum of biological activities. These derivatives have shown promise as potent agents against cancer, viral infections, and neurological disorders, primarily through their ability to modulate the activity of key cellular targets such as protein kinases.
Comparative Analysis of Biological Activities
The biological efficacy of 3-hydroxy-2-oxindole derivatives is intricately linked to the nature and position of substituents on the oxindole (B195798) core and the C3-position. The following tables summarize the quantitative data from various studies, highlighting these structure-activity relationships.
Anticancer Activity
The antiproliferative activity of 3-hydroxy-2-oxindole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key measure of their potency.
| Compound ID/Reference | Modifications to the 3-Hydroxy-2-oxindole Core | Cancer Cell Line | IC50 (µM) | Key SAR Observations |
| Series 1 | N-1 benzylation and C-7 bromination of the isatin (B1672199) core with a C-3 morpholine (B109124) substituent. | HCT116 (Colon) | 9.63 | N-benzylation and C-7 bromination significantly enhance anticancer activity compared to unsubstituted analogues. |
| OVCAR10 (Ovarian) | 8.56 | The presence of a bulky group at the N-1 position appears crucial for potency. | ||
| 1205Lu (Melanoma) | 12.22 | |||
| Series 2 | Varied substituents on the C-3 aryl ring. | A549 (Lung) | 10.67 - 51.5 | The nature and position of substituents on the C-3 aryl ring modulate the cytotoxic effects. |
| C6 (Glioma) | 4.33 - 49.33 | Electron-withdrawing or donating groups on the aryl ring can significantly alter the activity. | ||
| Series 3 | Spirocyclic derivatives with modifications on the spiro-ring. | MCF-7 (Breast) | 3.55 | The stereochemistry and the nature of the heterocyclic ring in spiro-derivatives play a critical role in their anticancer efficacy. |
| MDA-MB-231 (Breast) | 4.40 |
Kinase Inhibitory Activity
A significant mechanism of action for many anticancer 3-hydroxy-2-oxindole derivatives is the inhibition of protein kinases, particularly those involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
| Compound ID/Reference | Kinase Target | IC50 (nM) | Key SAR Observations |
| Derivative A | VEGFR2 | 117 | The presence of a furan-2-ylmethylene group at the C-3 position showed high potency. |
| Derivative B | FGFR1 | 1287 | Substitutions on the oxindole ring, such as at the 5- and 6-positions, influence selectivity and potency against different kinases. |
| Derivative C | RET | 1185 | The overall conformation of the molecule, dictated by the C3-substituent, is critical for binding to the ATP-binding pocket of the kinase. |
Antiviral Activity
Recent studies have explored the potential of 3-hydroxy-2-oxindole derivatives as antiviral agents, particularly against plant viruses like Potato Virus Y (PVY).
| Compound ID/Reference | Virus | Activity Metric | Value | Key SAR Observations |
| Compound 10b | Potato Virus Y (PVY) | Curative Activity | 56.4% | The presence of a sulfonamide moiety is a key structural feature for anti-PVY activity.[1] |
| Protective Activity | 55.2% | The nature of the substituent on the sulfonamide nitrogen can modulate the antiviral efficacy.[1] | ||
| Inactivation Activity | 70.3% | |||
| Ningnanmycin (Control) | Potato Virus Y (PVY) | Curative Activity | 50.2% | |
| Protective Activity | 50.7% | |||
| Inactivation Activity | 65.8% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the biological activity of 3-hydroxy-2-oxindole derivatives.
General Synthesis of 3-Hydroxy-2-oxindole Derivatives
A common synthetic route to 3-substituted-3-hydroxy-2-oxindoles involves the nucleophilic addition to isatins.
Procedure:
-
To a solution of the appropriately substituted isatin (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or THF) at room temperature, add the desired nucleophile (e.g., Grignard reagent, organolithium reagent, or a compound with an active methylene (B1212753) group) (1.1-1.5 mmol) dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for a period ranging from 30 minutes to several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired 3-hydroxy-2-oxindole derivative.
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-Hydroxy-2-oxindole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the 3-hydroxy-2-oxindole derivatives in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48-72 hours at 37°C with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plates gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
VEGFR2 Kinase Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
3-Hydroxy-2-oxindole derivatives (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR2 kinase, and the substrate in each well of a 96-well plate.
-
Add the 3-hydroxy-2-oxindole derivatives at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Sunitinib).
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for VEGFR2.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely correlated with the kinase activity.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition as [1 - (Luminescence of treated sample / Luminescence of control sample)] x 100.
-
Determine the IC50 value by plotting a dose-response curve.
Anti-Potato Virus Y (PVY) Activity Assay (Local Lesion Method)
This assay evaluates the ability of compounds to inhibit the infectivity of PVY on a local lesion host plant, such as Chenopodium amaranticolor.
Materials:
-
Chenopodium amaranticolor plants at the 4-6 leaf stage
-
PVY inoculum (sap from PVY-infected tobacco or potato plants)
-
Phosphate buffer (0.01 M, pH 7.0)
-
Carborundum (abrasive powder)
-
3-Hydroxy-2-oxindole derivatives (dissolved in a suitable solvent, e.g., DMSO, then diluted in water)
-
Control solutions (solvent control, water control, and a known antiviral agent like Ningnanmycin)
Procedure:
-
Curative Activity:
-
Mechanically inoculate the leaves of C. amaranticolor with the PVY inoculum by gently rubbing the leaf surface with a cotton swab dipped in the inoculum mixed with carborundum.
-
After 2 hours, spray the inoculated leaves with the test compound solutions.
-
-
Protective Activity:
-
Spray the leaves of C. amaranticolor with the test compound solutions.
-
After 2 hours, mechanically inoculate the treated leaves with the PVY inoculum.
-
-
Inactivation Activity:
-
Mix the PVY inoculum with the test compound solutions and let them stand for 30 minutes.
-
Mechanically inoculate the leaves of C. amaranticolor with these mixtures.
-
-
Assay Evaluation:
-
After inoculation, rinse the leaves with water.
-
Keep the plants in a greenhouse for 3-4 days for local lesions to develop.
-
Count the number of local lesions on each leaf.
-
Calculate the percentage of inhibition for each treatment using the formula: Inhibition (%) = [(Number of lesions in control - Number of lesions in treatment) / Number of lesions in control] x 100.
-
Visualizing Pathways and Workflows
Graphical representations are essential for understanding complex biological processes and experimental procedures.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of 3-hydroxy-2-oxindole derivatives.
Caption: General experimental workflow for the MTT cytotoxicity assay.
Conclusion
The 3-hydroxy-2-oxindole scaffold continues to be a highly fruitful area of research in drug discovery. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective inhibitors for a range of therapeutic targets. The provided data and protocols serve as a valuable resource for researchers aiming to design and evaluate new 3-hydroxy-2-oxindole derivatives with improved pharmacological profiles. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in in vivo models.
References
Comparative Analysis of the Enzymatic Cross-Reactivity of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid and Related Oxindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential enzymatic cross-reactivity of the natural polyphenol compound, 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. Direct experimental data on the specific enzyme inhibition profile of this compound is limited in publicly available literature. Therefore, this analysis infers potential cross-reactivity based on the known biological activities of the broader chemical classes of oxindoles and 3-substituted-3-hydroxy-2-oxindoles.
Introduction to this compound
This compound, also known as 3-hydroxy-2-oxindole-3-acetic acid, is a naturally occurring compound found in hop bract.[1][2] It belongs to the oxindole (B195798) family, a class of compounds recognized for its diverse pharmacological properties.[1][2] The oxindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2]
Inferred Potential Enzyme Targets and Cross-Reactivity
Table 1: Potential Enzyme Targets of the Oxindole Scaffold
| Enzyme Family/Target | Specific Enzyme(s) | Type of Inhibition/Activity | Reference Compound(s) | Potential for Cross-Reactivity |
| Protein Kinases | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Inhibition | Substituted 3-hydroxy-2-oxindoles | High |
| p21-activated kinase 4 (PAK4) | Inhibition | Oxindole derivatives | Moderate | |
| Hydrolases | α-Glucosidase | Inhibition | Oxindole derivatives | Moderate |
| Tyrosinase | Inhibition | Oxindole derivatives | Moderate |
Disclaimer: The potential for cross-reactivity is an inference based on structural similarity and the known activities of the broader oxindole class. Direct experimental validation for this compound is required.
Detailed Overview of Potential Enzyme Interactions
Protein Kinases
The most well-documented enzymatic targets for oxindole derivatives are protein kinases, which play crucial roles in cellular signaling pathways.
-
VEGFR2: Several studies have identified substituted 3-hydroxy-2-oxindoles as inhibitors of VEGFR2, a key regulator of angiogenesis (the formation of new blood vessels). Inhibition of VEGFR2 is a validated strategy in cancer therapy. Given that this compound shares the core 3-hydroxy-2-oxindole scaffold, it is plausible that it could exhibit inhibitory activity against VEGFR2.
-
PAK4: p21-activated kinase 4 is another kinase implicated in cancer progression. Certain oxindole derivatives have been reported to inhibit PAK4 activity.[1][2]
The diagram below illustrates a simplified signaling pathway involving VEGFR2 and the potential point of inhibition by an oxindole derivative.
Caption: Potential inhibition of the VEGFR2 signaling pathway.
Other Enzymes
-
α-Glucosidase and Tyrosinase: Review articles on the biological activities of oxindoles have mentioned inhibitory effects on α-glucosidase and tyrosinase.[1][2] α-Glucosidase inhibitors are used in the management of type 2 diabetes, while tyrosinase inhibitors have applications in cosmetics for skin lightening and in preventing food browning.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a systematic experimental approach is necessary. The following outlines a general workflow for such an investigation.
Primary Enzyme Screening
A broad panel of enzymes should be used for the initial screening to identify potential targets. This can be performed using commercially available enzyme panels or through collaborations with core facilities.
Dose-Response Assays
For any "hits" identified in the primary screen, dose-response experiments should be conducted to determine the half-maximal inhibitory concentration (IC50). This quantitative measure allows for the comparison of inhibitory potency against different enzymes.
Selectivity Profiling
To assess selectivity, the IC50 value for the primary target (if one is identified) should be compared to the IC50 values for other enzymes. A compound is generally considered selective if it exhibits a significantly lower IC50 for its primary target compared to off-targets.
The diagram below illustrates a typical experimental workflow for evaluating enzyme cross-reactivity.
Caption: Experimental workflow for assessing enzyme cross-reactivity.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound places it within the versatile oxindole class of compounds. Based on the known biological activities of this class, it is reasonable to hypothesize that this natural product may exhibit inhibitory activity against certain enzymes, particularly protein kinases like VEGFR2. However, this remains a postulation. Rigorous experimental evaluation, as outlined in the proposed workflow, is essential to elucidate the specific enzyme interaction profile and cross-reactivity of this compound. Such studies will be crucial in determining its potential for further investigation in drug discovery and development.
References
A Comparative Benchmarking Guide for Novel Kinase Inhibitors: Evaluating 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid Against Established Kinase Inhibitors
Introduction
This guide provides a framework for the comparative analysis of novel kinase inhibitors, using "2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid" as a representative candidate. As of the latest literature review, specific kinase inhibition data for this compound is not publicly available. Therefore, this document serves as a comprehensive template for researchers and drug development professionals to benchmark its performance, or that of other novel compounds, against a panel of well-characterized, FDA-approved kinase inhibitors. The provided data on known inhibitors, detailed experimental protocols, and pathway diagrams offer a robust starting point for such comparative studies.
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several established kinase inhibitors against a panel of key kinases implicated in oncogenesis and other signaling pathways. These values, presented in nanomolar (nM), serve as a benchmark for evaluating the potency and selectivity of a novel compound.
| Kinase Target | Sunitinib (nM) | Sorafenib (nM) | Dasatinib (nM) | Imatinib (nM) | Gefitinib (nM) | Vemurafenib (nM) |
| VEGFR2 | 80[1][2] | 90[3] | - | - | - | - |
| PDGFRβ | 2[1][2] | 57[3] | <30 | 100[4][5] | - | - |
| c-Kit | - | 68[3] | <30 | 100[4][5] | - | - |
| B-Raf (V600E) | - | 38 | - | - | - | 31[6][7] |
| C-Raf | - | 6 | - | - | - | 48[6][7] |
| Abl | 800[2] | - | <1[8] | 600[4][5] | - | - |
| Src | 600[2] | - | 0.5[9] | >10,000 | - | - |
| EGFR | >10,000[2] | - | - | - | 33[10] | - |
| Flt3 | - | 58[3] | - | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate determination of a compound's inhibitory activity. Below is a detailed methodology for a typical in vitro kinase inhibition assay, based on the principles of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™ and Z'-LYTE™.
Protocol: In Vitro TR-FRET Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a panel of target kinases.
Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a specific substrate. The assay uses a FRET-based, coupled-enzyme format. A peptide substrate is labeled with two fluorophores. The kinase transfers a phosphate (B84403) group from ATP to the substrate. A detection antibody labeled with a fluorescent donor binds to the phosphorylated substrate, bringing it in proximity to an acceptor fluorophore, resulting in a FRET signal. The signal intensity is proportional to the extent of substrate phosphorylation and is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Recombinant Human Kinases: Purified, active forms of the kinases of interest.
-
Fluorescein-labeled Peptide Substrate: Specific for each kinase.
-
ATP: Adenosine triphosphate, at a concentration close to the Kₘ for each kinase.
-
Test Compound: 10 mM stock solution in DMSO, serially diluted.
-
Detection Solution: TR-FRET dilution buffer containing EDTA (to stop the kinase reaction) and a terbium- or europium-labeled anti-phospho-substrate antibody.
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).
-
Prepare a 4x working solution of each compound concentration by diluting with the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well assay plate, add 2.5 µL of the 4x test compound solution to the appropriate wells.
-
Add 5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis and is a primary target for several of the benchmarked kinase inhibitors, such as Sunitinib and Sorafenib.
Caption: The VEGF signaling pathway and points of inhibition by Sunitinib and Sorafenib.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro kinase inhibition assay protocol described above.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic Acid and Timolol in Glaucoma Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid and the established glaucoma medication, timolol (B1209231). The following sections present quantitative data from preclinical studies, comprehensive experimental protocols, and an analysis of their respective mechanisms of action to inform future research and drug development in ophthalmology.
Comparative Efficacy in Intraocular Pressure Reduction
A key study evaluating the potential of 2-oxindole derivatives in glaucoma treatment has provided a direct comparison of the intraocular pressure (IOP) lowering effects of a lead compound from this class, closely related to this compound, and timolol in a normotensive rabbit model. The results of this pilot study are summarized below.
| Compound | Concentration | Maximum IOP Reduction (ΔIOP) | Animal Model | Reference |
| 2-Oxindole Derivative | 0.1% w/v | 5.6 Torr | Normotensive Rabbits | [1] |
| Timolol | 0.5% | 3.5 Torr | Normotensive Rabbits | [1] |
These findings suggest that the evaluated 2-oxindole derivative may have a more pronounced IOP-lowering effect compared to timolol in this preclinical model.[1] It is important to note that this study was conducted in normotensive animals; further investigations in established glaucoma models are warranted to confirm these findings under pathological conditions.
Mechanism of Action
The two compounds lower intraocular pressure through distinct mechanisms of action, targeting different pathways involved in aqueous humor dynamics.
This compound
The precise signaling pathway for this compound in reducing IOP has not been fully elucidated. However, based on the known pharmacology of related oxindole (B195798) derivatives, it is hypothesized to influence aqueous humor dynamics.[1] The significant IOP reduction observed suggests a potent modulation of either aqueous humor production or outflow. Further research is required to identify the specific molecular targets and signaling cascades involved.
Timolol
Timolol is a non-selective beta-adrenergic antagonist and a cornerstone in glaucoma therapy.[2] Its primary mechanism of action involves the blockade of beta-adrenergic receptors, predominantly beta-2 receptors, located in the ciliary body of the eye.[2] This blockade leads to a decrease in the production of aqueous humor, which in turn lowers intraocular pressure.[2][3]
Experimental Protocols
To ensure the reproducibility of in vivo efficacy studies, detailed experimental protocols are crucial. The following section outlines a representative methodology for evaluating the IOP-lowering effects of test compounds in a rabbit model, synthesized from established practices in the field.[4][5][6]
In Vivo Intraocular Pressure Measurement in a Rabbit Model
This protocol describes the induction of temporary ocular hypertension and the subsequent measurement of IOP following the administration of test articles.
Materials:
-
New Zealand White rabbits (male or female, 2-3 kg)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
5% glucose solution for infusion
-
Test compounds (e.g., this compound, timolol) and vehicle control
-
Micropipette for instillation
Procedure:
-
Animal Acclimatization: House rabbits in a controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Anesthetize the cornea with a drop of topical anesthetic. Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer.
-
Induction of Ocular Hypertension: Induce a transient increase in IOP by administering a rapid intravenous infusion of a 5% glucose solution (15 mL/kg).[4]
-
Treatment Administration: Ten minutes prior to glucose infusion, topically instill a single 50 µL drop of the test compound or vehicle into one eye of each rabbit.[4][6] The contralateral eye can serve as a control.
-
IOP Monitoring: Measure IOP at regular intervals (e.g., hourly) for up to 6-8 hours post-instillation to determine the onset, peak effect, and duration of action of the test compounds.
-
Data Analysis: Calculate the change in IOP from baseline for each treatment group at each time point. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences between the treatment and control groups.
Conclusion
The available preclinical data indicates that this compound and its derivatives are promising candidates for glaucoma therapy, potentially offering a greater IOP-lowering efficacy than timolol. However, a more comprehensive understanding of their mechanism of action is necessary. The experimental protocol outlined in this guide provides a framework for conducting robust in vivo studies to further evaluate the therapeutic potential of these novel compounds. Future research should focus on elucidating the specific signaling pathways of 2-oxindole derivatives and validating their efficacy and safety in chronic glaucoma animal models.
References
- 1. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Timolol? [synapse.patsnap.com]
- 3. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
"differential gene expression analysis in cells treated with 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid"
A guide for researchers and drug development professionals on the transcriptomic effects of isatin (B1672199) and its analogs, providing a comparative framework in the absence of specific data for 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid.
Introduction
This compound is a natural polyphenol compound found in hop bracts[1]. While direct studies on its specific effects on differential gene expression are not publicly available, it belongs to the broader class of isatin (1H-indole-2,3-dione) derivatives. Isatin and its derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties, which are often exerted through the modulation of gene expression[2][3][4][5]. This guide provides a comparative overview of the known effects of various isatin derivatives on gene expression and cellular pathways, offering a valuable resource for researchers interested in the potential therapeutic applications of this compound class.
Comparative Biological Activities of Isatin Derivatives
Isatin derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and interaction with DNA[2][3][6]. The following table summarizes the biological activities of several isatin derivatives, providing a basis for comparing their potential mechanisms of action.
| Isatin Derivative | Cell Line(s) | Key Biological Activities | Reported Gene Expression Changes | Reference |
| Isatin | Mouse bone marrow and peripheral blood cells | Genotoxic and mutagenic at high doses and repeated exposure. | Not specified. | [7] |
| Quinoline-isatin hybrids (e.g., Compound 7) | Caco-2 | Induction of apoptosis, anti-proliferative. | Down-regulation of Bcl2, Bcl-xl, and Survivin; Up-regulation of TGF gene. | [2] |
| Isatin-thiosemicarbazone derivatives | Various pathogenic bacteria | Antimicrobial activity, DNA protection. | Not specified. | [6] |
| Epoxy-functionalized isatin derivative (L3) | K. pneumoniae | Antibacterial, potential inhibitor of DNA adenine (B156593) methyltransferase (Dam). | Not specified, but Dam is a key regulator of bacterial gene expression. | [8] |
| Diethylene glycol tethered bis-isatin analogues | Multiple human cancer cell lines (HepG2, Hela, HCT-116, A549, DU145, SKOV3, MCF-7) | Antitumor activity, inhibition of tubulin polymerization. | Not specified. | [9] |
| Isatin and benzoisatin hydrazones | Pig testicle cells | Interferon-inducing properties, DNA intercalation. | Not specified. | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key experiments cited in the literature for the analysis of isatin derivatives.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines (e.g., A549, Caco-2, HepG2, MDA-MB-231) and normal cell lines (e.g., Vero) are used to assess the anti-proliferative and cytotoxic effects of isatin derivatives[2].
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Isatin derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions. Cells are treated with various concentrations of the compounds for specific durations (e.g., 24, 48, or 72 hours) to evaluate their effects.
Anti-proliferative and Cytotoxicity Assays
-
MTT or SRB Assay: The anti-proliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Sulforhodamine B (SRB) assay. These assays measure cell viability and allow for the calculation of the half-maximal inhibitory concentration (IC50) values.
Gene Expression Analysis (Apoptosis-related genes)
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific target genes (e.g., Bcl2, Bcl-xl, Survivin, TGF) are quantified using qRT-PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Gene Expression Analysis
The following diagram illustrates a typical workflow for analyzing the effects of an isatin derivative on the expression of specific genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Analysis of DNA protection, interaction and antimicrobial activity of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity and genotoxicity of isatin in mammalian cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid, a compound commonly used in scientific research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Safety Precautions
While specific toxicological data for this compound is not extensively available, its structural similarity to other indole (B1671886) derivatives, such as indole-3-acetic acid, suggests that it should be handled with care. Based on available Safety Data Sheets (SDS) for related compounds, this chemical should be considered harmful if swallowed and an irritant to the skin and eyes .
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A dust mask or respirator should be used if handling fine powders or creating aerosols.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste: All solid this compound, contaminated personal protective equipment (gloves, etc.), and any contaminated lab supplies (e.g., weighing paper, pipette tips) must be collected in a designated, properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
Waste Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Collection: Carefully place all solid and liquid waste into their respective, properly labeled hazardous waste containers.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from drains and sources of ignition.
-
Logistics: Maintain a log of the accumulated waste, noting the chemical name, quantity, and date of accumulation.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup. Provide them with a detailed inventory of the waste.
-
Documentation: Ensure that all required waste manifests and other documentation are completed accurately and retained for your records.
Quantitative Data Summary
| Parameter | Guideline |
| UN Number | Not explicitly assigned; typically managed under a general code for environmentally hazardous substances, solid, n.o.s. (e.g., UN 3077) or toxic solids, organic, n.o.s. (e.g., UN 2811), depending on the final characterization by the disposal vendor. |
| Hazard Class | Likely falls under Class 6.1 (Toxic Substances) or Class 9 (Miscellaneous Dangerous Goods).[1] |
| Container Type | UN-rated, sealed, and labeled containers made of compatible materials (e.g., HDPE). |
| Storage Limit | Adhere to your institution's satellite accumulation area limits (typically by volume and time). |
Disposal Workflow
Caption: Disposal workflow for this compound.
Disclaimer: These procedures are intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations.
References
Personal protective equipment for handling 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid
Essential Safety and Handling Guide for 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational guidance for handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. While a specific Safety Data Sheet (SDS) for this compound was not found, the following guidelines are based on safety protocols for structurally similar compounds, such as indole-3-acetic acid and other oxindole (B195798) derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
To the best of our knowledge, the toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it must be handled with caution. Similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3][4]
A comprehensive summary of the required Personal Protective Equipment (PPE) is provided below.
| Protection Type | Specific Equipment | Standard/Material | Purpose |
| Eye/Face Protection | Safety Goggles | EN 166 or OSHA 29 CFR 1910.133 | Protects against droplets and dust.[2][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber (NBR) | Prevents skin contact.[2] |
| Skin and Body | Protective clothing, Lab coat | N/A | Prevents skin exposure.[2][5] |
| Respiratory | Approved Dust Respirator | Type P2 (EN 143) or NIOSH/MSHA approved | Required when handling the powder form to avoid dust inhalation.[1][2] |
Operational Plan: Safe Handling Protocol
Safe handling requires a combination of engineering controls, personal protective equipment, and strict adherence to procedural steps.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1][5]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all required PPE is correctly worn.[7] Prepare the workspace within the fume hood by covering the surface with absorbent material.
-
Weighing: When handling the solid powder, avoid creating dust.[2][6] Use a spatula to carefully transfer the required amount to a tared container.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly. Ensure the container is appropriately sized to avoid splashes.
-
Post-Handling: After use, ensure the container is tightly closed.[7]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[5][7] Do not eat, drink, or smoke in the laboratory area.[1][8]
Caption: Workflow for safely handling this compound.
Logistical Plans: Storage and Disposal
Proper storage and disposal are critical for safety and compliance.
Storage Plan
-
Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][8]
-
Temperature: For long-term storage, temperatures of -20°C to -80°C are recommended to maintain product quality.[9]
-
Protection: Protect the substance from direct sunlight and moisture.[3][8]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[2][5]
Disposal Plan
Contaminated materials and unused product must be treated as chemical waste.
-
Collection: Collect waste material (including contaminated gloves, absorbent paper, and empty containers) in a designated, closed, and properly labeled chemical waste container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Dispose of the chemical waste through an approved and licensed waste disposal contractor.[2][5] Do not allow the product to enter drains or public waters.[1][2] Adhere strictly to all local, state, and federal environmental regulations.
References
- 1. biosynth.com [biosynth.com]
- 2. bmgtechno.com [bmgtechno.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. Indole-3-acetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
